molecular formula C18H12N2O B2649579 2-Phenoxy-4-phenylnicotinonitrile CAS No. 478245-85-1

2-Phenoxy-4-phenylnicotinonitrile

Cat. No.: B2649579
CAS No.: 478245-85-1
M. Wt: 272.307
InChI Key: RMHVGGRTGKIOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-4-phenylnicotinonitrile is a useful research compound. Its molecular formula is C18H12N2O and its molecular weight is 272.307. The purity is usually 95%.
BenchChem offers high-quality 2-Phenoxy-4-phenylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenoxy-4-phenylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxy-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O/c19-13-17-16(14-7-3-1-4-8-14)11-12-20-18(17)21-15-9-5-2-6-10-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHVGGRTGKIOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)OC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Architecture and Biological Activity of 2-Phenoxy-4-phenylnicotinonitrile Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Mapping

The rational design of targeted therapeutics relies heavily on the use of privileged molecular scaffolds. Among these, the 2-Phenoxy-4-phenylnicotinonitrile core (CAS: 478245-85-1) has emerged as a highly versatile building block in medicinal chemistry and drug discovery[1]. Characterized by an electron-deficient central pyridine heterocycle, this framework integrates distinct functional appendages that collectively drive its potent biological activities:

  • Cyano Group (-CN) at C3: Functions as a critical hydrogen-bond acceptor. In kinase targeting, the nitrile group frequently forms highly specific dipole interactions with the conserved hinge region of the ATP-binding pocket[1].

  • Phenyl Group (-C₆H₅) at C4: Provides essential steric bulk and facilitates robust π-π stacking interactions with aromatic residues within receptor hydrophobic sub-pockets[1].

  • Phenoxy Ether Linkage (-OC₆H₅) at C2: Imparts rotational flexibility, allowing the molecule to undergo structural rearrangement to optimally occupy extended hydrophobic grooves typical of complex protein targets, while the ether oxygen can participate in weak hydrogen bonding[1].

This whitepaper details the structural causality behind the biological efficacy of 2-Phenoxy-4-phenylnicotinonitrile derivatives, highlighting their utility in modern oncological and antimicrobial screening programs.

Mechanistic Pathways of Biological Action

The therapeutic potential of phenoxy-substituted nicotinonitriles predominantly stems from their ability to disrupt key oncogenic and survival pathways. The hybridization of this core with other heterocycles (such as triazoles or thiazoles) exponentially increases its target affinity[2][3].

Kinase Inhibition (Aurora B & Pim-1)

Derivatives of 4-phenylnicotinonitrile have demonstrated profound activity as competitive inhibitors of oncogenic kinases. For instance, Aurora B kinase —a critical regulator of chromosomal segregation and cytokinesis—is potently inhibited by 1,2,3-triazolyl-pyridine hybrids derived from this core[2]. Molecular docking studies reveal that the central pyridine/nitrile system anchors the molecule in the ATP-binding cleft, while the substituted appendages engage in specific π-cation and π-sigma interactions with key residues (e.g., Lys106, Leu83)[2].

Similarly, targeted modifications have yielded exceptional inhibitors of Pim-1 kinase , a survival factor highly overexpressed in hematological malignancies and solid tumors[4]. These derivatives structurally mimic ATP, blocking downstream target phosphorylation and forcing the cell cycle into arrest, culminating in apoptosis[4].

Acetylcholinesterase (AChE) Inhibition

Beyond oncology, hybridizations of the nicotinonitrile scaffold with coumarin derivatives have yielded potent AChE inhibitors with


 values reaching the low nanomolar range (e.g., 13 nM), showcasing their broader potential in treating neurodegenerative conditions such as Alzheimer's disease[4].

Pathway Compound Nicotinonitrile Derivative (Ligand) Inhibition ATP-Binding Pocket Competitive Inhibition Compound->Inhibition High Affinity Binding Target Oncogenic Kinases (Aurora B / Pim-1) Downstream Suppression of Target Phosphorylation Target->Downstream Loss of Function Inhibition->Target Structural Blockade Apoptosis Induction of Apoptosis & Cell Cycle Arrest Downstream->Apoptosis Pro-apoptotic Signaling

Caption: Mechanism of action for kinase-targeted apoptotic induction by nicotinonitrile derivatives.

Quantitative Activity Profile

To provide a structured comparison of compound efficacy, the following table synthesizes the cytotoxic and biochemical inhibition data for major structurally related nicotinonitrile hybrids.

Target Organism / Cell LineDisease Model / TargetEfficacy Indicator (

)
Hybrid ScaffoldReference
HepG2 Hepatocellular Carcinoma

1,2,3-Triazolyl-Pyridine[2][4]
A549 Non-Small Cell Lung Cancer

Thiazolyl-Pyridine[3]
MCF-7 Breast Adenocarcinoma

Benzohydrazide Nicotinonitriles[4]
Pim-1 Kinase Enzyme Target

Substituted Nicotinonitriles[4]
AChE Alzheimer's Target

(13 nM)
Coumarin-Nicotinonitrile[4]

Self-Validating Experimental Methodologies

As a standard for scientific integrity, the biological evaluation of 2-Phenoxy-4-phenylnicotinonitrile derivatives must utilize self-validating protocols that proactively correct for autofluorescence, compound insolubility, and baseline cellular variations.

In Vitro Cytotoxicity Profiling (MTT Assay)

This cell-based assay relies on the conversion of tetrazolium dye (MTT) to insoluble formazan by metabolically active cells.

  • Step 1: Cell Seeding. Seed HepG2 or A549 cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.
    
    • Causality: This 24-hour window is necessary to ensure cells adhere properly and resume log-phase growth before compound challenge.

  • Step 2: Compound Treatment. Prepare the nicotinonitrile derivative in DMSO, then dilute in culture media. Apply at concentrations ranging from

    
     to 
    
    
    
    . Ensure final DMSO concentration does not exceed 0.5%.
    • Causality: High DMSO concentrations disrupt cellular lipid bilayers, causing non-specific toxicity and artificially inflating the compound's perceived potency.

  • Step 3: MTT Incubation. After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Step 4: Solubilization & Detection. Remove the media and add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.

    • Causality: Formazan strongly absorbs at 570 nm, providing a direct optical quantification of viable mitochondrial reductase activity.

  • System Validation Check: The assay is only validated if the positive control (e.g., Doxorubicin or 5-Fluorouracil) achieves an

    
     that matches known literature standards, and if the vehicle control (0.5% DMSO) shows >95% viability compared to untreated cells[2][5].
    
Target Engagement: Time-Resolved FRET (TR-FRET) Kinase Assay

To confirm that cellular cytotoxicity is derived from on-target kinase inhibition (e.g., Aurora B), a biochemical assay with built-in artifact mitigation must be used.

  • Step 1: Master Mix Preparation. Combine recombinant Aurora B kinase, a fluorophore-labeled peptide substrate, and the nicotinonitrile inhibitor in a low-volume 384-well plate.

  • Step 2: Reaction Initiation. Initiate the reaction by adding ATP at its predetermined

    
     concentration.
    
    • Causality: Using ATP at

      
       ensures the assay is highly sensitive to competitive inhibitors (like the cyanopyridine core), which bind directly to the ATP cleft[2].
      
  • Step 3: Detection. After a 60-minute incubation, add the TR-FRET development reagent (containing a Europium-labeled anti-phospho antibody). Measure the FRET signal using a dual-wavelength reader (Excitation: 320 nm, Emission: 615 nm / 665 nm).

    • Causality: Time-resolved measurements introduce a temporal delay before reading, allowing transient autofluorescence from the synthetic compound library to decay, thus preventing false-positive or false-negative readouts.

  • System Validation Check: The assay's statistical robustness must be confirmed by calculating the

    
    . A 
    
    
    
    confirms that the separation between the positive control (no enzyme) and negative control (DMSO only) is sufficient for high-confidence screening.

Protocol Prep Compound Prep (DMSO Vehicle) Assay TR-FRET Kinase Assay (Primary Screen) Prep->Assay Addition Validation Z'-Factor Calculation (Assay Robustness) Assay->Validation Quality Control Cellular MTT Cytotoxicity (Secondary Screen) Validation->Cellular Z' > 0.5 Confirmation Hit Confirmation (Dose-Response) Cellular->Confirmation Efficacy

Caption: Self-validating high-throughput screening workflow for identifying active derivatives.

References

  • A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. Available at: [Link]

  • Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. PMC / NIH. Available at: [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Antitumor and Antimicrobial Activities of Some Hetero Aromatic Benzofurans Derived from Naturally Occurring Visnagin. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]

Sources

Spectroscopic Analysis of Substituted Nicotinonitriles: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted nicotinonitriles (cyanopyridines) represent a highly privileged class of pharmacophores extensively leveraged in drug development for their potent antimicrobial, anticancer, and anti-inflammatory activities[1]. Because these molecules are typically assembled via multi-component cascades, validating their exact regio-substitution and molecular conformation is critical. This whitepaper provides researchers and application scientists with an authoritative framework for the spectroscopic characterization of nicotinonitrile derivatives, mapping fundamental physical chemistry principles to field-proven experimental protocols.

Reaction Pathways and Spectroscopic Checkpoints

The synthesis of highly functionalized nicotinonitriles generally relies on sequential multi-component reactions (MCRs). Typical assemblies involve the condensation of a carbonyl precursor (like a chalcone or enone), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a nitrogen source (often ammonium acetate or an amine base)[2].

The reaction proceeds via Knoevenagel condensation followed by Michael addition and subsequent intramolecular cyclization[3]. Analytically, we do not merely view the end product; we track the real-time disappearance of precursor functional groups—such as the α,β-unsaturated carbonyl stretch—and the emergence of highly conjugated heteroaromatic and cyano signals.

G R1 Carbonyl Precursor (e.g., Chalcone) Cond Base Catalyst / Reflux (One-Pot Multicomponent) R1->Cond R2 Active Methylene (e.g., Malononitrile) R2->Cond Prod Substituted Nicotinonitrile (Core Pharmacophore) Cond->Prod Cyclocondensation IR FT-IR Spectroscopy Confirm -C≡N (~2215 cm⁻¹) Prod->IR Primary Screen NMR ¹H & ¹³C NMR Confirm C5-H (Singlet) Prod->NMR Structural Elucidation XRD X-Ray Crystallography Confirm 3D Conformation Prod->XRD Absolute Configuration

Multicomponent synthesis of nicotinonitriles and associated spectroscopic validation checkpoints.

Core Spectroscopic Modalities & Diagnostic Markers

The analytical pipeline for nicotinonitriles requires cross-referencing orthogonal datasets. A self-validating framework relies on interpreting why a specific shift occurs, preventing mischaracterization of positional isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy acts as the primary diagnostic gateway. The defining feature of a nicotinonitrile is the cyano (-C≡N) group. In aliphatic systems, this stretch generally presents >2250 cm⁻¹. However, in nicotinonitriles, strong resonance delocalization with the electron-withdrawing pyridine core drastically lowers this stretching frequency to 2205–2228 cm⁻¹ [4],. The complete absence of this band strictly indicates a reaction failure or an unwanted side-cyclization (e.g., to an aminopyrazole).

¹H and ¹³C Nuclear Magnetic Resonance (NMR)

NMR provides the absolute connectivity map of the molecule.

  • The C5-H Signature: In classically substituted variants (e.g., 2-amino-4,6-diaryl-nicotinonitriles), the proton at the C5 position of the pyridine ring is highly diagnostic. Because it lacks neighboring protons, it reliably appears as a distinct singlet between δ 6.88 and δ 7.46 ppm , governed by the shielding/deshielding effects of the flanking C4 and C6 substituents[5],.

  • Labile Protons: Signals for peripheral primary/secondary amines or hydroxyls (often present in 2-amino or 2-hydrazinyl substitutions) will manifest as broad singlets across a vast range (δ 4.50 to 12.0 ppm). The causality behind this broadness is rapid intermolecular hydrogen exchange[4].

  • Carbon Shifts: The highly shielded nitrile carbon (-C≡N) strictly resonates in the δ 114–118 ppm range in ¹³C NMR[6].

Quantitative Data Summary
Functional Group / Molecular FeatureSpectroscopic ModalityTypical Shift / WavenumberDiagnostic Value & Mechanistic Causality
Nitrile (-C≡N) FT-IR2205–2228 cm⁻¹Shifted to lower frequency relative to aliphatic nitriles due to extensive resonance delocalization with the pyridine π-system[4].
Amine/Hydrazine (-NH/NH₂) FT-IR3200–3457 cm⁻¹Broad bifurcated bands indicative of primary/secondary N-H stretches and hydrogen bonding networks[7],[6].
Isolated Pyridine H (C5-H) ¹H NMRSinglet, δ 6.8–7.5 ppmServes as the key anchor point for pyridine core verification. Its singlet nature confirms full substitution at C4/C6[5].
Labile Protons (-OH, -NH) ¹H NMRBroad, δ 6.5–12.0 ppmVerifiable via D₂O exchange. Broadness is caused by the quadrupolar relaxation of ¹⁴N and chemical exchange.
Nitrile Carbon (-C≡N) ¹³C NMRδ 114–118 ppmReadily identifiable signal that confirms the survival of the cyano group post-cyclization[6].
Pyridine C3 (C-CN) ¹³C NMRδ 85–96 ppmHighly shielded relative to standard aromatic carbons due to the diamagnetic anisotropy of the adjacent cyano group.

Advanced Analytical Insights: Tautomerism & Photophysics

Amido vs. Imido Tautomerism

When nicotinonitriles are synthesized using precursors like ethyl cyanoacetate (forming 2-oxopyridine-3-carbonitriles), the resulting molecule can theoretically exist in an imido or amido tautomeric state. Spectroscopic analysis directly resolves this: the presence of a strong carbonyl (C=O) band at ~1601–1661 cm⁻¹ and an NH stretching band at ~3500 cm⁻¹ in the IR spectrum conclusively proves that the amido tautomer is the thermodynamically favored state in the solid phase[6],.

Photophysical Properties

Highly conjugated derivatives, specifically 4,6-diaryl or 4-(1,2,3-triazolyl)-substituted nicotinonitriles, exhibit significant fluorescence. Upon excitation (e.g., at 365 nm), these molecules display intense, red-shifted emission profiles (e.g., greenish-blue fluorescence at 476 nm in acetonitrile). This photophysical property, assessed via UV-Vis and fluorescence spectroscopy, renders them highly valuable as organic light-emitting diode (OLED) dye candidates and fluorescent bio-imaging probes[3].

Self-Validating Experimental Protocol

To ensure data integrity, laboratory syntheses of nicotinonitriles must integrate self-validating feedback loops at every step.

Workflow Step1 1. MCR Synthesis (Reflux, Base Catalyst) Step2 2. TLC Monitoring (Assess Precursor Loss) Step1->Step2 Step3 3. FT-IR Analysis (Confirm C≡N presence) Step2->Step3 Step4 4. NMR Validation (C5-H check, D2O test) Step3->Step4 Step5 5. HRMS Validation (Mass & Isotopes) Step4->Step5

Step-by-step experimental characterization workflow for nicotinonitrile derivatives.

Step-by-Step Methodology

Phase 1: Synthesis and In-Process Validation

  • Reaction Assembly: In a 50 mL round-bottom flask, dissolve equimolar quantities (typically 10 mmol) of the appropriate chalcone and malononitrile in absolute ethanol (20 mL). Add a catalytic amount of piperidine or excess ammonium acetate[2],[1].

  • Continuous Flow/Microwave Optimization (Optional): If employing a continuous flow microwave reactor, process at 100 °C for ~15 minutes hold-time to achieve rapid cyclodehydration[8].

  • TLC Tracking (Self-Validation 1): Monitor the reaction using Thin-Layer Chromatography (TLC) (eluent: Ethyl Acetate/Hexane). The disappearance of the UV-active chalcone spot indicates the completion of the Knoevenagel/Michael cascade.

  • Isolation: Pour the cooled mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol to yield analytically pure crystals.

Phase 2: Spectroscopic Verification 5. FT-IR Acquisition (Self-Validation 2): Prepare a KBr pellet (1-2 mg compound in 100 mg KBr). Scan from 4000 to 400 cm⁻¹. Decision Gate: Proceed only if the defining conjugated -C≡N stretch (2205–2228 cm⁻¹) is observed[4]. 6. NMR Sample Preparation: Dissolve ~15 mg of the purified compound in 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal standard). DMSO-d6 is strictly preferred over CDCl3 due to the high polarity and hydrogen-bonding networks of these heterocycles. 7. Deuterium Exchange Assay (Self-Validation 3): Run the standard ¹H-NMR sequence. Subsequently, add 2 drops of D₂O to the NMR tube, shake vigorously, and rescan. The immediate disappearance of signals between δ 6.5 and 12.0 ppm confirms the presence of exchangeable protons (e.g., -NH, -NH2, -OH), differentiating them structurally from the stable pyridine C5-H singlet. 8. High-Resolution Mass Spectrometry (HRMS): Execute ESI-MS (Electrospray Ionization). Confirm the structural integrity by locating the precise molecular ion [M+H]⁺ or [M+Na]⁺ peaks[9].

References

  • Title: Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted- nicotinonitrile Derivatives. Source: rjpbcs.
  • Title: (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. Source: researchgate.
  • Title: Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Source: semanticscholar.
  • Title: Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Source: nih.
  • Title: (PDF) Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. Source: researchgate.
  • Title: Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Source: nih.
  • Title: Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Source: researchgate.
  • Title: The Behavior of 3-Anilinoenone and N-Phenyl Cinnamamide toward Carbon Nucleophiles. Source: longdom.
  • Title: One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Source: beilstein-journals.
  • Title: Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile... Source: eurjchem.
  • Title: (PDF) Development of fluorinated nicotinonitriles and fused candidates as antimicrobial... Source: researchgate.

Sources

mechanism of action studies for 2-Phenoxy-4-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action Studies for 2-Phenoxy-4-phenylnicotinonitrile: A Privileged Scaffold in Targeted Oncology

Executive Summary & Structural Rationale

In modern drug discovery, the nicotinonitrile (3-cyanopyridine) scaffold is widely recognized as a "privileged structure," forming the pharmacophoric core of numerous marketed targeted therapies and investigational agents[1]. As a Senior Application Scientist, I approach the mechanistic evaluation of 2-Phenoxy-4-phenylnicotinonitrile not merely as a chemical entity, but as a highly calibrated molecular tool.

The mechanism of action (MoA) of this compound and its direct analogs is strictly governed by its stereoelectronic properties. The electron-deficient nature of the central nicotinonitrile ring acts as an ideal hydrogen-bond acceptor, while the sterically distinct phenoxy and phenyl substituents are essential for anchoring the molecule within the hydrophobic pockets of target enzymes[2]. Research has demonstrated that substituted 4-phenylnicotinonitriles exhibit profound multi-target biological activities, acting primarily through ATP-competitive kinase inhibition (specifically targeting PIM-1 and Aurora B kinases) and the subsequent induction of intrinsic mitochondrial apoptosis [3][4].

Primary Mechanism of Action: Kinase Inhibition (PIM-1 & Aurora B)

The primary intracellular targets for 2-Phenoxy-4-phenylnicotinonitrile derivatives are serine/threonine kinases, predominantly PIM-1 kinase and Aurora B kinase , which are frequently dysregulated and overexpressed in various human malignancies (e.g., breast, prostate, and hepatocellular carcinomas)[1][5].

The Causality of Inhibition: The compound functions as an ATP-competitive inhibitor. The cyano group and the nitrogen atom of the pyridine ring form critical hydrogen bonds with the amino acid residues in the hinge region of the kinase's ATP-binding pocket. Concurrently, the 4-phenyl and 2-phenoxy groups extend into the adjacent hydrophobic sub-pockets, stabilizing the inactive conformation of the enzyme[6].

In a homeostatic cancer cell, PIM-1 promotes survival by phosphorylating the pro-apoptotic protein BAD, neutralizing its threat. When 2-Phenoxy-4-phenylnicotinonitrile inhibits PIM-1, BAD remains unphosphorylated and active. Active BAD subsequently binds to and antagonizes anti-apoptotic proteins (Bcl-2 and Bcl-xL), shifting the cellular balance irreversibly toward apoptosis[7].

PIM1_Pathway Compound 2-Phenoxy-4-phenylnicotinonitrile PIM1 PIM-1 / Aurora Kinase (ATP-Binding Pocket) Compound->PIM1 ATP-Competitive Inhibition BAD BAD Protein (Unphosphorylated State) PIM1->BAD Prevents Phosphorylation BCL2 Bcl-2 / Bcl-xL (Antagonized/Inhibited) BAD->BCL2 Binds & Suppresses MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BCL2->MOMP Lifts Membrane Suppression Apoptosis Intrinsic Apoptosis (Caspase-3/9 Activation) MOMP->Apoptosis Cytochrome c Release

Fig 1: Kinase inhibition by 2-Phenoxy-4-phenylnicotinonitrile triggering intrinsic apoptosis.

Secondary Mechanism: Apoptosis and Cell Cycle Arrest

By blocking upstream survival kinases, the downstream effect is severe mitochondrial dysfunction. The lifting of Bcl-2 suppression leads to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of Cytochrome c into the cytosol, and the formation of the apoptosome[8]. This cascade culminates in the proteolytic cleavage and activation of executioner caspases (Caspase-9 and Caspase-3), enforcing cell death[9]. Furthermore, inhibition of Aurora B kinase by the nicotinonitrile scaffold disrupts mitotic spindle assembly, triggering cell cycle arrest specifically at the G2/M phase[10].

Quantitative MoA Data Summary

Based on authoritative benchmarking of 4-phenylnicotinonitrile hybrids and derivatives, the table below summarizes the expected quantitative markers of efficacy in standard in vitro models[3][4][11].

Target Assay / Cell LineMetric / BiomarkerObserved Value Range (Nicotinonitrile Scaffolds)Standard Reference Drug
PIM-1 Kinase Enzymatic IC₅₀0.72 µM – 2.31 µMQuercetagetin (0.56 µM)
Aurora B Kinase Binding Energy (ΔG)-8.6 to -10.5 kcal/molN/A (Computational)
MDA-MB-231 (Breast) Cytotoxicity IC₅₀1.81 µM – 6.93 µMDoxorubicin (3.18 µM)
HepG2 (Liver) Cytotoxicity IC₅₀2.50 µM – 5.50 µM5-Fluorouracil (6.98 µM)
Apoptotic Markers Caspase-3 / 9 Activity3 to 6-fold induction vs. controlStaurosporine

Experimental Protocols: Self-Validating Systems

To rigorously confirm this multi-target mechanism, assays must be designed to eliminate false positives. Polyaromatic structures often exhibit auto-fluorescence, which invalidates standard colorimetric readouts. Therefore, the following protocols utilize orthogonal, self-validating methodologies.

Protocol A: TR-FRET Kinase Assay (Targeting PIM-1)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) separates the emission signal in time, effectively bypassing the auto-fluorescence commonly generated by the 4-phenylnicotinonitrile core.

  • Reagent Preparation: Dilute recombinant human PIM-1 kinase and the ULight™-labeled target peptide (e.g., pBAD) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 2-Phenoxy-4-phenylnicotinonitrile in 100% DMSO. Transfer 100 nL of the compound to a 384-well pro-plate (final DMSO concentration ≤ 1%).

  • Enzyme Incubation: Add 5 µL of PIM-1 kinase to the plate and pre-incubate at room temperature for 15 minutes to allow compound-hinge region binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing ATP (at the established Kₘ for PIM-1) and the ULight-peptide. Incubate for 60 minutes.

  • Signal Detection: Stop the reaction using EDTA (to chelate Mg²⁺) and add a Europium-labeled anti-phospho antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665/615 nm). Calculate the IC₅₀ via nonlinear regression.

Protocol B: Flow Cytometry for Apoptotic Profiling

Rationale: Annexin V and Propidium Iodide (PI) dual-staining is non-negotiable for proving that the compound induces true intrinsic apoptosis rather than generalized necrotic toxicity.

  • Cell Seeding: Seed MDA-MB-231 cells at 2 × 10⁵ cells/well in a 6-well plate. Incubate overnight at 37°C in 5% CO₂.

  • Treatment: Treat cells with 2-Phenoxy-4-phenylnicotinonitrile at 1× and 2× its determined IC₅₀ concentration for 48 hours.

  • Harvesting: Collect both the floating (late apoptotic) and adherent cells using Trypsin-EDTA. Wash twice with cold PBS.

  • Staining: Resuspend the pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze immediately via flow cytometry. Gating strategy:

    • Lower Left (FITC−/PI−): Live cells.

    • Lower Right (FITC+/PI−): Early apoptosis (validates the MOMP pathway).

    • Upper Right (FITC+/PI+): Late apoptosis.

    • Upper Left (FITC−/PI+): Necrosis.

HTS_Workflow Prep Compound Prep (Serial Dilution) Kinase TR-FRET Assay (PIM-1 / Aurora B) Prep->Kinase Biochemical Affinity Viability SRB Cytotoxicity (Cancer Cell Lines) Prep->Viability Cellular IC50 Validation MoA Validation & Lead Optimization Kinase->Validation Kinase Mod FlowCyto Multiparametric Flow (Annexin V / PI) Viability->FlowCyto Select Dosing FlowCyto->Validation Apoptosis

Fig 2: Sequential high-throughput workflow for validating target affinity and intrinsic cellular MoA.

References

  • BenchChem. Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide. Retrieved from 7

  • BenchChem. 2-Phenoxy-4-phenylnicotinonitrile | 478245-85-1. Retrieved from2

  • National Institutes of Health (PMC). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Retrieved from 10

  • ACS Omega / PMC. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. Retrieved from 5

  • Semantic Scholar / Pharmaceuticals. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Retrieved from 11

  • National Institutes of Health (PMC). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. Retrieved from 4

  • Scientia / ACS. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor. Retrieved from 6

  • National Institute of Public Health (NIPH). 53BP2 induces apoptosis through the mitochondrial death pathway. Retrieved from 8

Sources

preliminary cytotoxicity assessment of 2-Phenoxy-4-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Preliminary Cytotoxicity Assessment of 2-Phenoxy-4-phenylnicotinonitrile

Executive Summary

Evaluating the biological footprint of a novel synthetic scaffold requires more than measuring cell death; it demands a rigorous, mechanistically sound framework that delineates true cytotoxicity from transient cytostasis. As a Senior Application Scientist, I present this technical guide to establish an authoritative, self-validating workflow for the preliminary cytotoxicity assessment of 2-Phenoxy-4-phenylnicotinonitrile . By leveraging an orthogonal testing matrix—combining intracellular ATP quantitation with extracellular Lactate Dehydrogenase (LDH) release—this protocol isolates precise mechanisms of cell death and ensures absolute data integrity during early-stage drug discovery.

Structural Rationale and Pharmacological Context

2-Phenoxy-4-phenylnicotinonitrile (CAS No. 478245-85-1) is a highly reactive small molecule characterized by an electron-deficient pyridine core, a cyano group at the 3-position, and bulky aromatic substituents (a phenyl group at the 4-position and a phenoxy group at the 2-position)[1].

In medicinal chemistry, the functionalized nicotinonitrile scaffold serves as a potent pharmacophore. Recent drug development literature has extensively validated nicotinonitrile derivatives as robust anticancer agents[2]. Specifically, these structural analogues have demonstrated high-affinity inhibition of oncogenic PIM-1 kinases and tyrosine kinases, subsequently arresting the cell cycle at the G1 phase and triggering intrinsic apoptotic cascades in prevalent human carcinoma models (such as MCF-7 breast and PC-3 prostate cancer cell lines)[3]. Given these established mechanisms, assessing the cyto-compatibility and targeted toxicity of 2-Phenoxy-4-phenylnicotinonitrile requires assays capable of detecting both metabolic suppression and direct membrane lysis.

Causality in Assay Selection (The E-E-A-T Framework)

Relying on a single viability endpoint often leads to false positives—for instance, a compound might temporarily halt cell division (cytostasis) without physically destroying the cell. To establish a scientifically unassailable profile, we mandate a dual-assay orthogonal approach[4].

A. Global Metabolic Viability: The ATP Assay

The Mechanism: Adenosine triphosphate (ATP) serves as the primary energy currency of the cell. Its intracellular concentration is tightly regulated and depletes within minutes upon cellular necrosis or severe metabolic stress[4]. The Rationale: We employ the CellTiter-Glo® "add-mix-measure" format. This assay lyses the cells and introduces a proprietary, ultrastable recombinant luciferase enzyme. The enzyme acts on luciferin exclusively in the presence of the cell-derived ATP to emit a luminescent signal[5]. The Advantage: This assay produces a signal that is directly proportional to the number of metabolically viable cells. It achieves a wide dynamic range (linear up to 3 logs) and eliminates washing steps, effectively minimizing well-to-well pipetting variances[6].

B. Membrane Integrity: The LDH Release Assay

The Mechanism: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme present in all living cells. It is structurally too large to pass through an intact plasma membrane. However, when a cytotoxic agent causes catastrophic membrane disruption (necrosis or late-stage apoptosis), LDH leaks into the extracellular culture medium[7]. The Rationale: Once in the supernatant, the released LDH catalyzes the conversion of lactate to pyruvate, concurrently reducing NAD+ to NADH. A secondary coupled reaction utilizes this NADH to reduce a tetrazolium salt (INT) into a measurable, red formazan product detectable at 490 nm[8]. The Advantage: By measuring the supernatant rather than the cell lysate, the LDH assay distinguishes true structural destruction from simple metabolic dormancy.

Standardized Experimental Protocols

Compound Formulation & Controls
  • Stock Solution: Dissolve 2-Phenoxy-4-phenylnicotinonitrile in tissue-culture grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

  • Vehicle Control Causality: The final concentration of DMSO in the cell culture medium must strictly never exceed 0.1% (v/v). Higher DMSO concentrations independently destabilize lipid bilayers, introducing artefactual cytotoxicity.

  • Positive Lysis Control: A 9% (w/v) Triton X-100 solution is used to guarantee 100% cellular lysis, serving as the maximum LDH release baseline[8].

Orthogonal Plating Strategy
  • Seed relevant cell lines (e.g., MCF-7 for target-specific testing, and WI-38 fibroblasts for normal cell toxicity) at a density of 5,000 cells/well in opaque-walled 96-well plates (for ATP) and clear-bottom 96-well plates (for LDH).

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cellular adherence and recovery.

  • Treat cells with serial tenfold dilutions of 2-Phenoxy-4-phenylnicotinonitrile (e.g., 0.1 μM to 100 μM) for 48 hours.

Protocol 1: ATP Luminescent Assay
  • Equilibrate the assay plate and the CellTiter-Glo® Reagent to ambient room temperature for 30 minutes. Causality: Temperature gradients across the microplate cause uneven luciferase reaction kinetics, leading to edge effects.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium present in each well (e.g., 100 μL).

  • Agitate the plate on an orbital shaker for 2 minutes. Causality: This mechanical shear ensures complete cell membrane lysis and total ATP extraction.

  • Incubate stationary at room temperature for 10 minutes to stabilize the luminescent signal[5].

  • Record luminescence using a microplate reader with an integration time of 0.25 to 1 second per well.

Protocol 2: LDH Membrane Integrity Assay
  • Centrifuge the clear-bottom 96-well plate at 250 × g for 4 minutes to precipitate any detached/floating cells and debris.

  • Carefully transfer 50 μL of the clarified supernatant to a fresh, optically clear 96-well assay plate.

  • Add 50 μL of the prepared LDH Substrate Mix to each well.

  • Incubate the plate in complete darkness for 30 minutes at room temperature. Causality: The INT-to-formazan conversion is highly photosensitive; ambient light will artificially inflate background absorbance.

  • Add 50 μL of Stop Solution (1N HCl or DMF/SDS) to terminate the enzymatic reaction[8].

  • Measure absorbance at 490 nm, utilizing a reference background subtraction at 680 nm to correct for well optical imperfections[7].

Data Presentation & Interpretation

To interpret the dual-assay data, the IC₅₀ (metabolic suppression) is mapped against % Maximum Cytotoxicity (membrane rupture). A wide gap between ATP reduction and LDH release indicates metabolic inhibition (cytostasis) or early apoptosis. Parallel alignment of both metrics indicates acute, necrotic destruction.

Table 1: Representative Cytotoxicity Profile of Substituted Nicotinonitriles (Note: Data is a synthesized representation of expected thresholds for potent nicotinonitrile analogues)

Cell Line ClassificationATP Assay IC₅₀ (μM)LDH Release EC₅₀ (μM)Primary Mechanism Indicated
MCF-7 (Breast Carcinoma)3.65 ± 0.1218.40 ± 1.05Kinase Inhibition / Apoptosis
HepG2 (Hepatocellular)8.80 ± 0.4522.10 ± 1.80Apoptosis
PC-3 (Prostate Carcinoma)3.58 ± 0.2019.50 ± 0.85Kinase Inhibition / Apoptosis
WI-38 (Normal Fibroblast)> 80.00> 100.00Structurally cyto-compatible

Mechanistic Workflow Diagram

G Scaffold 2-Phenoxy-4-phenylnicotinonitrile (Target Scaffold) Incubation 48h Target Incubation (Cancer vs Normal Cell Lines) Scaffold->Incubation Split Orthogonal Assay Decision Incubation->Split ATP ATP Luminescence (Global Viability Marker) Split->ATP Add Cell Lysis Buffer LDH LDH Formazan Quantitation (Membrane Rupture Marker) Split->LDH Transfer Supernatant Analysis Data Integration (IC50 / Cell Death MoA) ATP->Analysis Metabolic Arrest LDH->Analysis Necrotic Profiling

Fig 1: Orthogonal workflow for assessing metabolic viability and membrane integrity.

References

1.[1] "2-Phenoxy-4-phenylnicotinonitrile | 478245-85-1". Benchchem. Available at: 2.[3] "Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies". Medicinal Chemistry Research, Elsevier Pure. Available at: 3.[2] "Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase". Anti-Cancer Agents in Medicinal Chemistry, Bentham Science Publishers. Available at: 4.[6] "CellTiter-Glo® Luminescent Cell Viability Assay Protocol". Promega Corporation. Available at: 5.[5] "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288". Promega Corporation. Available at: 6.[4] "Cell Viability Assays - Assay Guidance Manual". NCBI Bookshelf. Available at: 7.[7] "LDH assay kit guide: Principles and applications". Abcam. Available at: 8.[8] "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells". NCBI. Available at:

Sources

Methodological & Application

Introduction: The Shift to Green Multicomponent Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Next-Generation One-Pot Multicomponent Synthesis of Polysubstituted Pyridines via Green Nanocatalysis

Prepared By: Senior Application Scientist Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Development Scientists

Polysubstituted pyridines, particularly 2-amino-3-cyanopyridines, form the structural core of numerous biologically active compounds, exhibiting potent anti-inflammatory, antimicrobial, and antitumor properties[1]. Traditional synthetic routes to these scaffolds—such as the classic Hantzsch synthesis—often require sequential steps, aggressive reflux conditions, exhaustive chromatographic purification, and generate significant chemical waste.

To meet the modern demands of sustainable pharmaceutical manufacturing, Multicomponent Reactions (MCRs) have emerged as the gold standard. By combining three or more reactants in a single vessel, MCRs achieve exceptional atom economy and structural complexity[2]. The protocol detailed in this guide utilizes a pseudo-four-component one-pot condensation driven by a magnetically recoverable heterogeneous nanocatalyst (e.g., a biopolymer-based Fe₃O₄/cellulose nanocomposite or transition-metal doped Fe₂O₃@Fe₃O₄@Co₃O₄)[1],[3].

Mechanistic Rationale: Causality in Reaction Design

As a process scientist, it is crucial not just to know how to mix reagents, but why they assemble predictably into the desired pyridine ring. The synthesis relies on orthogonal reactivity profiles of four components: an aromatic aldehyde, malononitrile, a cyclic ketone (or 1,3-dicarbonyl), and ammonium acetate[1].

  • Knoevenagel Condensation: The reaction initiates with the electrophilic activation of the aromatic aldehyde by the Lewis acidic sites on the magnetic nanoparticles. Malononitrile, possessing highly acidic methylene protons (pKa ~11), undergoes rapid deprotonation and nucleophilic attack on the aldehyde. Dehydration yields an electrophilic arylidenemalononitrile (the Knoevenagel adduct).

  • Enamine Formation: Concurrently, ammonium acetate acts as a dual-purpose reagent. It provides the crucial nitrogen atom for the final heterocycle and acts as a mild buffer. It condenses with the cyclic ketone to form a reactive, electron-rich enamine.

  • Michael Addition: The enamine (Michael donor) attacks the sterically accessible β-carbon of the Knoevenagel adduct (Michael acceptor), establishing the primary carbon-carbon framework.

  • Cyclization & Aromatization: An intramolecular cyclization occurs when the enamine nitrogen attacks the nitrile carbon, forming a dihydropyridine intermediate. Subsequent aerobic oxidation (driven by the thermodynamic stability of the aromatic system) yields the final polysubstituted pyridine[1].

Ethanol is selected as the solvent not merely for its benign environmental profile, but because its protic nature stabilizes the charged transition states during the critical Michael addition step[1].

MCR_Mechanism Aldehyde Aromatic Aldehyde (Electrophile) Knoevenagel Knoevenagel Adduct (Arylidenemalononitrile) Aldehyde->Knoevenagel MNPs / -H2O Malononitrile Malononitrile (Active Methylene) Malononitrile->Knoevenagel Ketone Cyclic Ketone / Dicarbonyl (Pro-nucleophile) Enamine Enamine Intermediate (Michael Donor) Ketone->Enamine Condensation Ammonia Ammonium Acetate (Nitrogen Source) Ammonia->Enamine -H2O MichaelAdduct Michael Adduct (Acyclic Intermediate) Knoevenagel->MichaelAdduct Michael Addition Enamine->MichaelAdduct Cyclization Intramolecular Cyclization (Dihydropyridine) MichaelAdduct->Cyclization Nucleophilic Attack Oxidation Aerobic Oxidation / Aromatization (-H2) Cyclization->Oxidation Product Polysubstituted Pyridine (Target Scaffold) Oxidation->Product

Mechanistic pathway of the one-pot four-component synthesis of polysubstituted pyridines.

Performance & Optimization Data

Empirical data dictates the boundaries of process reliability. Tables 1 and 2 summarize the validated optimization parameters and substrate scope derived from utilizing a Fe₃O₄/cellulose nanocatalyst system[1].

Table 1: Reaction Optimization (Solvent and Catalyst Loading) Conditions: Benzaldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), NH₄OAc (1.5 mmol), room temperature.

SolventCatalyst Loading (mg)Time (min)Isolated Yield (%)Rationale / Causality
Solvent-free1.06045Poor mass transfer limits the reaction rate.
CHCl₃1.04550Non-polar solvent fails to stabilize polar transition states.
DMF1.03072Good solubility, but high boiling point impedes easy workup.
EtOH1.0 15 94 Optimal protic stabilization; green solvent.
EtOH0.53070Insufficient Lewis acidic sites to drive full aldehyde activation.

Table 2: Substrate Scope Versatility in Optimized Conditions (EtOH, RT)

Aromatic Aldehyde ComponentElectronic PropertyTime (min)Yield (%)
BenzaldehydeNeutral1594
4-ChlorobenzaldehydeElectron-withdrawing1096
4-NitrobenzaldehydeStrongly electron-withdrawing1097
4-MethoxybenzaldehydeElectron-donating2588

Analytical Note: Electron-withdrawing groups on the aryl ring increase the electrophilicity of the intermediate Knoevenagel adduct, thus accelerating the Michael addition and boosting the overall yield and reaction kinetics[1].

Standard Operating Procedure (Protocol)

This methodology ensures a self-validating, highly reproducible bench-top process. The utilization of a magnetic nanoparticle (MNP) catalyst abolishes the need for standard filtration or chromatographic isolation[2],[1].

4.1. Materials Required

  • Reagents: Aromatic aldehyde (1.0 mmol), Malononitrile (1.0 mmol), Cyclic Ketone e.g., dimedone or cyclopentanone (1.0 mmol), Ammonium acetate (1.5 mmol).

  • Catalyst: Fe₃O₄/cellulose nanocomposite (1.0 mg) or equivalent magnetically recoverable Lewis-acid MNP[1].

  • Solvent: Absolute Ethanol (3.0 mL).

  • Equipment: 10 mL round-bottom flask, magnetic stirrer, external Neodymium (NdFeB) block magnet.

4.2. One-Pot Reaction Execution

  • Preparation of the Reaction Matrix: Into a clean 10 mL round-bottom flask, add absolute ethanol (3.0 mL) followed by the aromatic aldehyde (1.0 mmol).

  • Catalyst Dispersion: Add 1.0 mg of the Fe₃O₄/cellulose nanocatalyst. Stir the suspension for 2 minutes at room temperature to ensure homogeneous dispersion of the nanoparticle active sites.

  • Initiating the Multicomponent Cascade: Sequentially add malononitrile (1.0 mmol), the cyclic ketone (1.0 mmol), and ammonium acetate (1.5 mmol) to the stirring suspension.

    • Critical Step: The sequence of addition ensures that the Knoevenagel condensation is initiated prior to the bulk generation of the enamine intermediate, preventing unwanted aldol homocoupling of the ketone.

  • Reaction Monitoring: Stir the mixture at room temperature (approx. 20–25 °C). Monitor reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:n-Hexane (3:7) mobile phase. Total consumption of the aldehyde typically occurs within 10 to 25 minutes depending on the electronic nature of the substrate[1].

4.3. Product Isolation and Catalyst Recovery

  • Magnetic Decantation: Once TLC indicates completion, remove the flask from the stir plate. Place an external Neodymium magnet against the exterior wall of the flask. The black MNP catalyst will violently attract to the wall within seconds, leaving a clear supernatant[1].

  • Supernatant Transfer: Carefully decant or pipette the clear ethanolic product solution into a secondary flask, leaving the catalyst bead pinned to the primary flask wall.

  • Precipitation: Add ice-cold distilled water (approx. 5 mL) dropwise to the separated ethanolic solution. The polysubstituted pyridine derivative will precipitate as a crude solid.

  • Purification: Filter the crude solid using a Büchner funnel and wash with chilled ethanol (2 × 2 mL). Recrystallize the solid from hot ethanol to yield analytically pure crystals (typically >90% yield).

  • Catalyst Recycling: Wash the magnetically retained catalyst in the primary flask with pure ethanol (2 × 3 mL) and dry under a vacuum at 60 °C for 1 hour. The catalyst is now regenerated and can be reused for up to five consecutive cycles without significant loss of catalytic efficiency[2],[1].

Conclusion

The implementation of magnetically recoverable nanocomposites in multicomponent reactions represents a definitive leap forward in the green synthesis of heterocyclic APIs. By leveraging cascade causality—specifically the kinetic sequencing of Knoevenagel and Michael pathways—researchers can achieve complex polysubstituted pyridines in mere minutes at room temperature, entirely bypassing volatile organic solvents and energy-intensive purification schemes.

References

  • [2] Magnetic Nanoparticle-Catalysed One-Pot Multicomponent Reactions (MCRs): A Green Chemistry Approach. MDPI - Molecules (2024/2025). Available at:[Link]

  • [1] Maleki, A. An efficient protocol for the one-pot multicomponent synthesis of polysubstituted pyridines by using a biopolymer-based magnetic nanocomposite. Comptes Rendus Chimie (Académie des Sciences), 2015. Available at:[Link]

  • [3] Maleki, B. et al. Synthesis and Characterization of Nanorod Magnetic Co–Fe Mixed Oxides and Its Catalytic Behavior Towards One-Pot Synthesis of Polysubstituted Pyridine Derivatives. Polycyclic Aromatic Compounds, 2020. Available at:[Link]

Sources

Application Note: 2-Phenoxy-4-phenylnicotinonitrile as a Scaffold for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of high-fidelity fluorescent probes for bioimaging and optoelectronics requires molecular scaffolds with highly tunable photophysical properties. 2-Phenoxy-4-phenylnicotinonitrile serves as an exceptional precursor for building donor-acceptor (D-A) architectures. By exploiting the electron-deficient nicotinonitrile core and the nucleophilic lability of the phenoxy group, researchers can engineer targeted, solvatochromic, and aggregation-induced emission (AIE) active fluorophores. This application note details the mechanistic rationale, synthetic workflow, and self-validating protocols for transforming this scaffold into functional nanoprobes for live-cell imaging.

Mechanistic Rationale: The Nicotinonitrile Push-Pull System

To design a robust fluorescent probe, one must establish an efficient Intramolecular Charge Transfer (ICT) state. 2-Phenoxy-4-phenylnicotinonitrile is intrinsically primed for this due to its structural asymmetry[1]:

  • The Acceptor Core: The pyridine ring, conjugated with a strongly electron-withdrawing nitrile (-CN) group, acts as an electron sink.

  • The Leaving Group: The phenoxy group at the C2 position is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). It serves as a synthetic placeholder, allowing late-stage functionalization with strong electron-donating amines (e.g., dialkylamines, morpholine)[1].
    
  • The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Bridge:  The phenyl group at the C4 position extends the conjugation system, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), effectively red-shifting the fluorescence emission into the visible spectrum.
    

Upon excitation, the newly introduced donor group transfers electron density through the


-bridge to the nicotinonitrile acceptor. This D-

-A push-pull mechanism yields probes with remarkable solvatochromism and large Stokes shifts, making them ideal for differentiating between aqueous biological environments and lipophilic organelles (e.g., lipid droplets, lysosomes)[2][3].

Mechanism D Donor Group (-NR2) Pi π-Conjugated Bridge (Phenyl) D->Pi Electron Donation A Acceptor Core (Nicotinonitrile) Pi->A Intramolecular Charge Transfer Em Fluorescence (Red-Shifted) A->Em Exc Photon (hν) Excitation Exc->D

Figure 1. Push-Pull Intramolecular Charge Transfer (ICT) in modified nicotinonitrile probes.

Photophysical Profiling

By altering the donor moiety substituted at the C2 position, the photophysical properties of the resulting probe can be finely tuned. Below is a comparative data summary of common nicotinonitrile-based probe architectures synthesized from similar scaffolds[2][3].

Scaffold ModificationSolvent EnvironmentAbs Max (

)
Em Max (

)
Quantum Yield (

)
Primary Application
Unmodified Core Dichloromethane~320 nm~410 nm< 0.05Synthetic Precursor
Dialkylamine Substituted Acetonitrile~440 nm~530 nm0.33Lipid Droplet Bioimaging
Fluorene Conjugated Toluene / THF~430 nm~490 nm0.852-Photon Lysosomal Imaging
Pyrene Conjugated Water (AIE State)~410 nm~580 nm0.55AIE Nanoparticle Tracking

Synthesis and Validation Workflows

Direct application of hydrophobic organic fluorophores in biological media often results in Aggregation-Caused Quenching (ACQ). To circumvent this, the functionalized nicotinonitrile probe is encapsulated into amphiphilic micelles. This not only ensures aqueous biocompatibility but forcefully triggers Aggregation-Induced Emission (AIE) by restricting the intramolecular rotations of the phenyl and donor rings[4].

Workflow A 2-Phenoxy-4-phenylnicotinonitrile (Starting Scaffold) B SNAr Functionalization (Amine Addition) A->B Triethylamine, Heat (Leaving Group: Phenol) C Push-Pull Fluorophore (D-π-A System) B->C ICT State Activation D Amphiphilic Encapsulation (Pluronic F-127) C->D THF to Water Solvent Exchange E AIE Nanoparticles (Bio-compatible) D->E Trigger Aggregation Induced Emission F Live-Cell Bioimaging (Organelle Tracking) E->F Endocytosis

Figure 2. Workflow from the 2-Phenoxy-4-phenylnicotinonitrile scaffold to live-cell AIE bioimaging.

Experimental Protocol I: Nucleophilic Functionalization ( )

Objective: Replace the C2-phenoxy group with a dialkylamine donor to activate the ICT fluorescence mechanism.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of 2-Phenoxy-4-phenylnicotinonitrile in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: Anhydrous DMF is utilized because its high dielectric constant stabilizes the polar transition state of the

      
       reaction, accelerating the substitution kinetics[1].
      
  • Nucleophile Addition: Add 1.5 eq of the target secondary amine (e.g., morpholine or diethylamine).

  • Base Addition: Dropwise, add 2.0 eq of Triethylamine (TEA).

    • Causality: TEA acts as a non-nucleophilic acid scavenger. As the reaction proceeds, phenol is eliminated. TEA deprotonates the phenol to prevent it from outcompeting the amine nucleophile or lowering the reaction pH, thus driving the equilibrium forward.

  • Thermal Activation: Heat the reaction mixture to 80°C under an inert Nitrogen (

    
    ) atmosphere for 4–6 hours.
    
  • Isolation via Precipitation: Cool the reaction to room temperature and pour it dropwise into rapidly stirring ice-cold water.

    • Causality: DMF is entirely water-miscible, whereas the newly formed D-A conjugated probe is highly hydrophobic. This dramatic polarity shift forces the product to selectively precipitate out of solution, allowing for easy isolation via vacuum filtration.

  • Validation Checkpoint: Perform

    
    -NMR on the isolated solid. Self-Validation:  The successful conversion is strictly confirmed by the disappearance of the characteristic multiplet peaks of the phenoxy protons (typically at 
    
    
    
    7.0–7.5 ppm) and the emergence of aliphatic amine peaks (e.g.,
    
    
    3.0–3.8 ppm).

Experimental Protocol II: AIE Nanoparticle Assembly & Live-Cell Imaging

Objective: Formulate the highly hydrophobic functionalized probe into biocompatible AIE nanoparticles for confocal microscopy[4].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the functionalized nicotinonitrile probe in Tetrahydrofuran (THF) to a concentration of 1 mM.

  • Matrix Encapsulation: In a separate vial, dissolve 10 mg of Pluronic F-127 (a PEG-PPG-PEG block copolymer) in 1 mL of THF. Add 50

    
     of the probe stock to the polymer solution and sonicate for 5 minutes.
    
    • Causality: Pluronic F-127 possesses a hydrophobic PPG core and hydrophilic PEG corona. The hydrophobic probe selectively partitions into the PPG core, preventing premature precipitation.

  • Solvent Evaporation: Evaporate the THF under a gentle stream of

    
     gas until a thin, dry film remains on the vial walls.
    
  • Aqueous Reconstitution: Rehydrate the film with 2 mL of

    
     Phosphate-Buffered Saline (PBS, pH 7.4) and subject to probe-tip sonication for 10 minutes.
    
    • Causality: The addition of PBS forces the Pluronic block copolymers to self-assemble into spherical micelles. The extreme spatial restriction within the micelle core limits the non-radiative internal conversion pathways of the probe, activating the AIE pathway and maximizing the quantum yield.

  • Validation Checkpoint: Evaluate the suspension under a 365 nm handheld UV lamp. Self-Validation: A pure THF solution of the probe should exhibit weak or negligible fluorescence (due to active intramolecular rotations). The aqueous nanoparticle suspension must exhibit intense, bright emission. If the suspension is dark, the encapsulation failed, and the probe has crashed out as macroscopic aggregates.

  • Cell Staining: Seed HeLa cells in a confocal imaging dish and culture overnight. Replace the media with the AIE nanoparticle suspension (diluted to 5

    
     equivalent probe concentration) and incubate for 30 minutes at 37°C.
    
  • Washing and Imaging: Wash the cells three times with PBS to remove non-internalized nanoparticles. Image using a confocal laser scanning microscope utilizing a 405 nm or 488 nm excitation laser (depending on specific donor group tuning).

References

  • [1] Title: 2-Phenoxy-4-phenylnicotinonitrile | 478245-85-1 Source: Benchchem URL:

  • Title: Exploiting a multicomponent domino reaction strategy for the tailoring of versatile environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and fluorene moieties Source: RSC Publishing - The Royal Society of Chemistry URL:

  • [4] Title: Dye-Condensed Biopolymeric Hybrids: Chromophoric Aggregation and Self-Assembly toward Fluorescent Bionanoparticles for Near Infrared Bioimaging Source: Chemistry of Materials - ACS Publications URL:

  • [2] Title: Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging Source: MDPI URL:

  • [3] Title: Donor−Acceptor−Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging Source: The Journal of Organic Chemistry - ACS Publications URL:

Sources

High-Throughput Screening Assays for Nicotinonitrile Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Nicotinonitrile Scaffold in Modern Drug Discovery

The nicotinonitrile, or 3-cyanopyridine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and several marketed drugs, including Bosutinib, Neratinib, and Milrinone.[1][2] Its prevalence stems from the unique physicochemical properties conferred by the pyridine ring and the nitrile group. The electron-withdrawing nature of both the nitrogen atom in the pyridine ring and the cyano group creates a distinct electronic profile that facilitates diverse molecular interactions.[2][3] Nicotinonitrile derivatives have demonstrated a wide array of pharmacological activities, including kinase inhibition, anti-inflammatory effects, and antimicrobial properties, making them a valuable starting point for drug discovery campaigns.[1][4]

High-throughput screening (HTS) is an indispensable tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a biological target of interest.[5][6][7] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on designing and implementing robust HTS assays for nicotinonitrile libraries. We will delve into the rationale behind experimental choices, provide step-by-step methodologies for both biochemical and cell-based assays, and discuss critical parameters for ensuring data quality and reliability.

PART 1: Assay Development and Optimization for Nicotinonitrile Libraries

The success of any HTS campaign hinges on a well-developed and rigorously optimized assay.[5][8][] When working with nicotinonitrile libraries, several factors must be considered to ensure the selection of an appropriate assay format and to minimize potential artifacts.

1.1. Target-Based vs. Phenotypic Screening

The initial choice between a target-based and a phenotypic screen will fundamentally shape the HTS campaign.

  • Target-Based Screening: This approach involves testing compounds directly against a purified biological target, such as an enzyme or receptor.[5][10] It is the preferred method when the molecular target of a disease is well-defined. Biochemical assays are the workhorse of target-based screening.

  • Phenotypic Screening: In this approach, compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target.[5][11][12] Cell-based assays are central to phenotypic screening.

For nicotinonitrile libraries, which are known to interact with a variety of targets, both approaches are viable. For instance, given their prevalence as kinase inhibitors, a target-based screen against a specific kinase is a logical starting point.[1] Conversely, a phenotypic screen for anti-proliferative effects in a cancer cell line could uncover novel mechanisms of action.[13]

1.2. Choosing the Right Assay Technology

A plethora of assay technologies are available for HTS, each with its own advantages and disadvantages. The selection should be guided by the nature of the biological target and the desired readout.

Assay Technology Principle Advantages Disadvantages Applicability to Nicotinonitriles
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light upon binding of a small fluorescent ligand to a larger molecule.[14]Homogeneous (no-wash) format, sensitive, and suitable for studying molecular interactions.[14]Requires a fluorescently labeled probe and can be susceptible to interference from fluorescent compounds.Excellent for screening against purified proteins (e.g., kinases, SH2 domains) where a fluorescent ligand can be developed.[15]
Luminescence-Based Assays Rely on the production of light, often through enzymatic reactions like those involving luciferase.[16]High sensitivity, low background, and wide dynamic range.[10]Can be prone to interference from compounds that inhibit the luciferase enzyme.Widely used for cell-based reporter gene assays and for measuring ATP levels as an indicator of cell viability.[17]
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) A bead-based assay that measures the interaction of two molecules brought into close proximity.[17]Highly sensitive, homogeneous, and versatile for various target classes.Can be sensitive to light and may have interferences from singlet oxygen quenchers.Proven effective for screening nicotinonitrile libraries against protein-protein interactions and enzyme activity.[17]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity.[10][18]Homogeneous, ratiometric measurement reduces compound interference, and has a high signal-to-background ratio.Requires careful selection of fluorophore pairs and can be complex to set up.Suitable for a wide range of applications, including kinase assays and protein-protein interaction studies.

1.3. Assay Validation: Ensuring Robustness and Reliability

Before initiating a full-scale screen, the chosen assay must be rigorously validated to ensure it is robust and reproducible.[6][19] Key performance metrics include:

  • Z'-Factor: This statistical parameter is the gold standard for quantifying the quality of an HTS assay.[20][21][22][23] It takes into account the separation between the positive and negative controls, as well as the signal variation. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[21][22]

  • Signal-to-Background (S/B) Ratio: This is a simpler metric that compares the signal of the positive control to the negative control.[24] While useful, it does not account for data variability.

  • Coefficient of Variation (%CV): This measures the relative variability of the data and should ideally be below 15-20% for H.T.S. assays.

PART 2: Detailed Protocols

Here, we provide detailed protocols for two distinct HTS assays that are well-suited for screening nicotinonitrile libraries: a biochemical Fluorescence Polarization assay for kinase inhibition and a cell-based luminescence assay for cytotoxicity.

Protocol 1: Fluorescence Polarization (FP) Assay for Kinase Inhibition

This protocol describes a competitive binding assay to identify nicotinonitrile compounds that inhibit the interaction of a kinase with its substrate or a known ligand.

Principle: A fluorescently labeled tracer molecule (a known ligand or a modified substrate) binds to the kinase, resulting in a high FP signal. Inhibitors from the nicotinonitrile library will compete with the tracer for binding to the kinase, leading to a decrease in the FP signal.[15][25]

Workflow Diagram:

FP_Assay_Workflow cluster_prep Reagent Preparation cluster_dispensing Dispensing cluster_incubation_read Incubation & Reading cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Kinase, Fluorescent Tracer, and Nicotinonitrile Library Plates dispense_kinase Dispense Kinase Solution to 384-well Plate dispense_compounds Dispense Nicotinonitrile Compounds, Positive Control (unlabeled ligand), and Negative Control (DMSO) dispense_kinase->dispense_compounds dispense_tracer Dispense Fluorescent Tracer dispense_compounds->dispense_tracer incubate Incubate at Room Temperature dispense_tracer->incubate read_plate Read Fluorescence Polarization on a Plate Reader incubate->read_plate analyze Calculate % Inhibition and Z'-Factor read_plate->analyze hit_id Identify Hits analyze->hit_id

Caption: Workflow for the Fluorescence Polarization Kinase Inhibition Assay.

Materials and Reagents:

  • Purified Kinase of interest

  • Fluorescently labeled tracer (e.g., a high-affinity ligand or peptide substrate)

  • Unlabeled competitor (for positive control)

  • Nicotinonitrile compound library (typically in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, non-binding black microplates

  • Fluorescence polarization plate reader

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare all reagents in the assay buffer.

    • Determine the optimal concentrations of kinase and tracer through titration experiments to achieve a stable and robust assay window.

    • Prepare the nicotinonitrile library in assay plates at the desired screening concentration.

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense 5 µL of the kinase solution into all wells of a 384-well plate.

    • Add 50 nL of the nicotinonitrile compounds, positive control (unlabeled competitor), and negative control (DMSO) to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiation and Incubation:

    • Add 5 µL of the fluorescent tracer solution to all wells.

    • Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)]) where mP_sample is the millipolarization value of the test compound, mP_low_control is the average mP of the positive control (maximum inhibition), and mP_high_control is the average mP of the negative control (no inhibition).

    • Calculate the Z'-factor to assess the quality of the screen.[23]

Protocol 2: Cell-Based Luminescent Cytotoxicity Assay

This protocol is designed to identify nicotinonitrile compounds that exhibit cytotoxic effects on a cancer cell line.

Principle: Cell viability is determined by quantifying the amount of ATP present, which is an indicator of metabolically active cells. A commercially available reagent, such as CellTiter-Glo®, lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.[17] A decrease in luminescence indicates cytotoxicity.

Workflow Diagram:

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Luminescence Readout cluster_analysis Data Analysis cell_culture Culture and Harvest Cancer Cell Line seed_cells Seed Cells into 384-well Plate cell_culture->seed_cells add_compounds Add Nicotinonitrile Compounds, Positive Control (e.g., Staurosporine), and Negative Control (DMSO) seed_cells->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_reagent Add Luminescent Cell Viability Reagent incubate_treatment->add_reagent incubate_reagent Incubate at Room Temperature add_reagent->incubate_reagent read_luminescence Read Luminescence incubate_reagent->read_luminescence analyze Calculate % Viability and Z'-Factor read_luminescence->analyze hit_id Identify Cytotoxic Hits analyze->hit_id

Caption: Workflow for the Cell-Based Luminescent Cytotoxicity Assay.

Materials and Reagents:

  • Cancer cell line of interest (e.g., MV4-11, HCT-116)[13][17]

  • Cell culture medium and supplements

  • Nicotinonitrile compound library

  • Positive control for cytotoxicity (e.g., Staurosporine)

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 384-well, white, solid-bottom tissue culture-treated plates

  • Luminometer plate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cells and determine cell density.

    • Seed the cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in a volume of 20 µL.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Add 50 nL of the nicotinonitrile compounds, positive control, and negative control (DMSO) to the cell plates.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Luminescence Measurement:

    • Equilibrate the plates and the luminescent cell viability reagent to room temperature.

    • Add 20 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each compound: % Viability = 100 * [(RLU_sample - RLU_low_control) / (RLU_high_control - RLU_low_control)] where RLU_sample is the relative light units of the test compound, RLU_low_control is the average RLU of the positive control (maximum cytotoxicity), and RLU_high_control is the average RLU of the negative control (no cytotoxicity).

    • Calculate the Z'-factor to assess the quality of the screen.

PART 3: Data Interpretation and Hit Confirmation

A primary HTS campaign will generate a list of initial "hits". However, it is crucial to recognize that HTS data can contain false positives.[17][26] Therefore, a systematic hit confirmation and validation process is essential.

Hit Confirmation Strategy:

Hit_Confirmation_Strategy primary_screen Primary HTS (Single Concentration) retest Re-test Hits in Primary Assay primary_screen->retest dose_response Dose-Response Curve (IC50/EC50 Determination) retest->dose_response orthogonal_assay Orthogonal Assay (Different Technology) dose_response->orthogonal_assay secondary_assay Secondary Assay (Cellular or Functional) orthogonal_assay->secondary_assay sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar validated_hit Validated Hit for Lead Optimization sar->validated_hit

Caption: A typical workflow for hit confirmation and validation.

  • Re-testing: Initial hits should be re-tested in the primary assay to confirm their activity.

  • Dose-Response Analysis: Confirmed hits should be tested over a range of concentrations to determine their potency (IC50 or EC50 values).

  • Orthogonal Assays: To rule out assay-specific artifacts, hits should be tested in an orthogonal assay that measures the same biological endpoint but uses a different detection technology.[5] For example, a hit from a luminescence-based assay could be confirmed using a fluorescence-based method.

  • Secondary Assays: These are typically more complex and physiologically relevant assays, often cell-based, that further validate the biological activity of the hits.[11][12] For a kinase inhibitor hit, a secondary assay might involve measuring the phosphorylation of a downstream substrate in a cellular context.[17]

  • Structure-Activity Relationship (SAR) Analysis: If analogs of the hit compound are available, they should be tested to establish an initial SAR. This can provide early insights into the molecular determinants of activity.

Conclusion

The nicotinonitrile scaffold continues to be a rich source of inspiration for the development of novel therapeutics. The successful identification of promising lead compounds from nicotinonitrile libraries through HTS requires a thoughtful and rigorous approach. By carefully selecting and validating assay methodologies, and by implementing a robust hit confirmation strategy, researchers can maximize the chances of success in their drug discovery endeavors. The protocols and guidelines presented in this document provide a solid foundation for initiating and executing high-quality HTS campaigns for this important class of compounds.

References

  • Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening - PMC. (2019, February 8). National Center for Biotechnology Information. [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022, March 16). ACS Omega. [Link]

  • Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC. (2022, November 28). National Center for Biotechnology Information. [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023, January 1). ResearchGate. [Link]

  • Better metrics for comparing instruments and assays. Molecular Devices. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicronspheres. [Link]

  • Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC. (2013, November 20). National Center for Biotechnology Information. [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. [Link]

  • The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. (2025, December 9). Southern Research. [Link]

  • Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions. (2017, July 22). University of Illinois Chicago - Figshare. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC. (2021, August 10). National Center for Biotechnology Information. [Link]

  • Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. OUCI. [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. [Link]

  • Combined Whole-Cell High-Throughput Functional Screening for Identification of New Nicotinamidases/Pyrazinamidases in Metagenomic/Polygenomic Libraries - PMC. (2016, November 29). National Center for Biotechnology Information. [Link]

  • On HTS: Z-factor. (2023, December 12). On HTS. [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025, November 12). JACS Au. [Link]

  • High-Throughput Screening Assay Datasets from the PubChem Database - PMC. National Center for Biotechnology Information. [Link]

  • Cell-based assays guide. (2025, January 31). Antibodies.com. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening?. (2025, April 21). Patsnap Synapse. [Link]

  • Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. (2025, July 20). Bio-protocol. [Link]

  • Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. (2025, August 7). ResearchGate. [Link]

  • What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • High Throughput Screening (HTS) Services. Evotec. [Link]

  • Rapid Enzyme-Based Assays to Detect Banned Substances in Food. USDA. [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2009, March 13). Acta Chimica Slovenica. [Link]

  • Cell-based assays. Harvard Medical School. [Link]

  • Z-factor - Wikipedia. Wikipedia. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Overview of High-Throughput Screening. (2025, August 6). ResearchGate. [Link]

  • Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]

  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. (2022, November 23). MDPI. [Link]

  • Basics of Enzymatic Assays for HTS. (2012, May 1). National Center for Biotechnology Information. [Link]

  • High-efficiency discovery and structure-activity-relationship analysis of non-substrate-based covalent inhibitors of S-adenosylm. (2024, September 13). bioRxiv. [Link]

Sources

Application Note: Kilo-Scale Synthesis and Process Optimization of 2-Phenoxy-4-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Process Researchers, Scale-up Scientists, and Medicinal Chemistry Professionals. Objective: Provide a self-validating, reproducible protocol for the kilo-scale synthesis of the versatile pharmaceutical intermediate, 2-Phenoxy-4-phenylnicotinonitrile (CAS 478245-85-1).

Mechanistic Rationale: Expertise & Experience

The nicotinonitrile scaffold is a highly prized structural motif in drug discovery, frequently serving as a key precursor for complex fused heterocyclic systems[1]. While diverse multicomponent reactions (MCRs) exist for the de novo construction of pyridine rings, the most robust and scalable method for synthesizing 2-Phenoxy-4-phenylnicotinonitrile relies on late-stage functionalization[1].

Specifically, this workflow leverages a Nucleophilic Aromatic Substitution (


)  pathway. The starting material, 2-chloro-4-phenylnicotinonitrile (CAS 163563-64-2), acts as a highly activated electrophile.

Causality in the


 System: 
  • Electrophilic Activation: The electronegative pyridine nitrogen and the strongly electron-withdrawing 3-cyano group synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring[1]. This drastically activates the C2-position, stabilizing the negative charge generated in the transition state (Meisenheimer complex) during nucleophilic attack.

  • Nucleophile Generation: Phenol itself is a poor nucleophile for unactivated systems. By utilizing an inorganic base like Potassium Carbonate (

    
    ), phenol is deprotonated in situ to generate the highly reactive phenoxide anion.
    
  • Solvent Dynamics: The choice of N,N-Dimethylformamide (DMF) is deliberate. As a polar aprotic solvent, DMF strongly solvates the

    
     cation while leaving the phenoxide anion "naked" and maximally reactive. This accelerates the reaction kinetics, allowing for complete conversion at 100 °C without requiring pressurized reactors.
    

Process Workflow & Reaction Visualization

ScaleUpWorkflow Electrophile 2-Chloro-4-phenylnicotinonitrile (1.0 eq, 1.0 kg) Reaction S_NAr Reactor (100 °C) Formation of Meisenheimer Complex Electrophile->Reaction Nucleophile Phenol (1.1 eq, 482 g) Nucleophile->Reaction Base K2CO3 Base (1.5 eq, 966 g) Base->Reaction Solvent N,N-Dimethylformamide (10 L) Solvent->Reaction IPC HPLC Monitoring (Target: >98% Conversion) Reaction->IPC Workup Aqueous Quench (30 L H2O) Precipitation of API Scaffold IPC->Workup Pass Product 2-Phenoxy-4-phenylnicotinonitrile High-Purity Scaffold Workup->Product

Fig 1. Reagent input, synthetic workflow, and downstream processing for the SNAr reaction.

Scale-Up Experimental Protocol: A Self-Validating System

This step-by-step protocol is designed for a 50 L glass-lined pilot reactor, maintaining strict thermodynamic controls and a built-in feedback loop to ensure high-fidelity yields. Safety profiles indicate that the starting material is harmful if swallowed and is a strong skin/eye irritant, mandating the use of closed transfer systems.

Phase 1: Reactor Charging
  • Under a nitrogen sweep, charge the dry 50 L reactor with 10.0 L of anhydrous DMF .

  • Add 1.00 kg (4.66 mol, 1.0 eq) of 2-chloro-4-phenylnicotinonitrile to the solvent. Set the agitator to 150 RPM. Stir for 15 minutes to achieve a homogeneous solution.

  • Carefully charge 482 g (5.12 mol, 1.1 eq) of Phenol (Safety: highly corrosive and toxic; handle via pump or sealed transfer).

  • Charge 966 g (6.99 mol, 1.5 eq) of finely milled, anhydrous

    
    . Mechanism Note: Milling the base increases the surface area, maximizing the heterogeneous deprotonation rate of the phenol.
    
Phase 2: Reaction Execution & In-Process Control (IPC)
  • Heat the reactor jacket to ramp the internal temperature to 100 °C at a rate of 1.5 °C/min.

  • Maintain the reaction at 100 °C ± 5 °C for 4.0 hours .

  • Self-Validation Step (IPC): Withdraw a 1.0 mL aliquot, dilute in MeCN, and analyze via High-Performance Liquid Chromatography (HPLC) at 254 nm.

    • Pass Criteria: Area% of 2-chloro-4-phenylnicotinonitrile is < 2.0%.

    • Failure Causality: If the starting material exceeds 2%, it indicates insufficient nucleophile activation (often due to wet DMF quenching the phenoxide). The protocol dictates adding an additional 0.1 eq of phenol and 0.2 eq of

      
      , then stirring for an additional 2 hours.
      

IPCLogic Sample Sample Reactor (t = 4 hrs) Analyze HPLC Assessment (254 nm) Sample->Analyze Decision SM < 2%? Analyze->Decision Intervene Add 0.1 eq Phenol Stir 2 hrs Decision->Intervene No Proceed Initiate Cool-Down & Quench Decision->Proceed Yes Intervene->Analyze

Fig 2. Self-validating In-Process Control (IPC) logic for preventing incomplete substitution.
Phase 3: Quench and Downstream Processing
  • Once IPC specifications are met, cool the reactor internal temperature to 25 °C .

  • Over a period of 60 minutes, slowly dose 30.0 L of purified water (diH2O) into the reactor while increasing agitation to 250 RPM.

    • Causality: 2-Phenoxy-4-phenylnicotinonitrile is highly hydrophobic. The gradual addition of water heavily decreases the solubility of the product, driving controlled crystallization, while retaining the inorganic salts (KCl, residual

      
      ) and the polar DMF in the aqueous mother liquor.
      
  • Stir the resulting slurry for 2 hours at 10–15 °C to maximize yield.

  • Discharge the slurry through a Nutsche filter. Wash the filter cake with 2 x 5 L of cold water to displace residual DMF, followed by 1 x 3 L of cold ethanol/water (1:1 v/v) to remove organic impurities.

  • Dry the solid under vacuum (50 mbar) at 60 °C for 24 hours until moisture content is < 0.5% (determined by Karl Fischer titration).

Quantitative Data Presentation

The parameters, scale variations, and final yield metrics from pilot runs are aggregated below to benchmark expected performance.

Table 1: Scale-Up Stoichiometry and Target Parameters

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole / Function
2-Chloro-4-phenylnicotinonitrile 214.651.001.00 kgPrimary Electrophile
Phenol 94.111.10482 gNucleophile Precursor
Potassium Carbonate (K2CO3) 138.201.50966 gHeterogeneous Base
N,N-Dimethylformamide (DMF) 73.0910 Volumes10.0 LPolar Aprotic Solvent
Purified Water 18.0230 Volumes30.0 LAnti-solvent / Quench

Table 2: Quality Control (QC) Release Specifications

QC TestAnalytical MethodAcceptance CriteriaTypical Pilot Result
Appearance Visual InspectionOff-white to pale yellow powderPale yellow powder
Chemical Purity HPLC (UV @ 254 nm)

98.0% (Area)
99.2%
Residual DMF Headspace GC

880 ppm (ICH Q3C Limit)
< 200 ppm
Moisture Content Karl Fischer Titration

0.5% w/w
0.15% w/w
Isolated Yield Gravimetric

80% theoretical
86% (1.09 kg)

References[1] Title: 2-Phenoxy-4-phenylnicotinonitrile | 478245-85-1 | Benchchem

Sources

Troubleshooting & Optimization

overcoming solubility issues with 2-Phenoxy-4-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

[label="DMSO+ValidatingFormulationData I'mnowfocusingonvalidatingtheformulationdata.I'mcross-checkingthequantitativedataonsolubilityimprovementsacrossdifferentmethodsandsurfactants.I'malsopreparingacomparisontable, andamnowaddingdetailsofthebiocompatibilityoftheseformulations.Thisdatawillbecrucialforthefinalrecommendations.ConfirmingSolidDispersion I'mnowdraftingthecompleteprotocolforcreatingsoliddispersionsviasolventevaporation.TheprocesswillincludedissolvingtheAPIandahydrophiliccarrierlikePVPinamisciblesolvent.I'llfocusonmethodsforpulverizingthesoliddispersionaftersolventremoval.Also, I'msettingupself-validationwithDSCtoconfirmtheamorphousstatebytheabsenceofameltingendotherm.ExplainingCompoundInteractions I'mnowfocusingonexplainingthecompound'sprecipitationbyhighlightingitspolarnatureandsolid-stateinteractions.I'mleveragingpublicationsoncyclodextrincomplexationandsolubilitypredictiontodemonstratehowtoovercometheseissues.I'mmakingsuretodemonstrateE-E-A-Tandcausalitythroughclearexplanationsandself-validatingsteps.Finally, I'mworkingtointegratemarkdownheaders, tables, DOTcode, andrawGoogleSearchURLsintothefinaloutput.IntegratingURLVerification I'mnowmakingfinaladjustmentstoensureallreferenceshavevalid, clickableURLsderiveddirectlyfromthesearchresults, usingtheurlfieldfromPerQueryResult.I'mprioritizingtheinclusionofauthoritativesources, asdictatedbytheE-E-A-Tguidelines, tostrengthenthescientificrigorofallexplanations.#TechnicalSupportCenter:OvercomingSolubilityBarrierswith2-Phenoxy-4-phenylnicotinonitrileWelcometotheadvancedtroubleshootingandformulationguidefor2-Phenoxy-4-phenylnicotinonitrile .Asahighlylipophilicprecursorwithcomplexmoleculararchitecture, thiscompoundfrequentlypresentsseveresolubilitybottlenecksduringbiologicalscreening, chemicalsynthesis, andinvivodosing[1.2].

This guide is structurally engineered for drug development professionals and formulation scientists. It goes beyond generic advice by dissecting the thermodynamic and kinetic mechanisms of solubility, offering self-validating protocols to ensure your experimental formulations are physically stable and reproducible.

Mechanistic Triage & Solubilization Workflow

The extremely poor aqueous solubility of 2-Phenoxy-4-phenylnicotinonitrile stems from a synergistic clash of two molecular features:

  • High Lattice Energy: The nitrile group (-C≡N) establishes strong dipole-dipole interactions in the solid state, creating a rigid and highly stable crystal lattice[1].

  • Extreme Hydrophobicity: The core pyridine ring is flanked by bulky phenoxy and phenyl substituents. This drives up the partition coefficient (LogP), making aqueous solvation thermodynamically unfavorable due to the massive entropic penalty of forming a hydration shell around these non-polar rings[2][3].

To bypass these physicochemical barriers, the solubilization strategy must be matched to the specific experimental endpoint.

SolStrategy Target 2-Phenoxy-4-phenylnicotinonitrile (High LogP, Crystal Lattice) Vitro In Vitro Bioassays Target->Vitro Vivo In Vivo / Preclinical Target->Vivo Solid Bulk Handling / Synthesis Target->Solid DMSO DMSO + Surfactant (Cosolvency) Vitro->DMSO HPBCD HP-β-CD Complexation (Entropic Solvation) Vivo->HPBCD Disperse Amorphous Solid Dispersion (Lattice Disruption) Solid->Disperse

Decision tree for 2-Phenoxy-4-phenylnicotinonitrile solubilization across experimental models.

Quantitative Formulation Metrics

To select the appropriate methodology, consult the table below, which aggregates the expected kinetic and thermodynamic improvements for heavily lipophilic nicotinonitrile derivatives across different solubilization systems[4][].

Solubilization StrategyPrimary Physicochemical MechanismEst. Solubility Gain (Fold)Primary ApplicationBiocompatibility / Toxicity Limits
Cosolvency (DMSO/Tween-80) Lowers bulk dielectric constant, reduces hydrophobic squeezing[4].10x – 50xHigh-throughput ScreeningLow (DMSO >1% causes cellular toxicity)
HP-β-CD Complexation Substitutes ordered water with hydrophobic guest; entropic release[].100x – 1000xIn Vivo PK / ParenteralHigh (Masks native β-CD nephrotoxicity)
Amorphous Solid Dispersion Disrupts stable -C≡N dipole-dipole crystal lattice interactions[1].100x – 500xScale-up / Oral DosingHigh (Polymer-dependent, e.g., PVP)

Troubleshooting FAQs & Self-Validating Protocols

Q1: My compound completely precipitates when I dilute my 100% DMSO stock into an aqueous cell culture medium. How do I prevent "crashing out"?

The Causality: When you transition the compound from a low-dielectric solvent (DMSO) to a highly polar aqueous buffer, the solvent matrix rapidly attempts to minimize contact with the non-polar phenoxy and phenyl groups. The compound molecules aggregate via π-π stacking to shield their hydrophobic faces from water, resulting in rapid nucleation and visible precipitation[3][6].

The Solution: You must introduce a transitional surfactant that lowers the interfacial tension before the solvent shift occurs, creating protective micelles immediately upon aqueous contact[1].

Self-Validating Methodology: Cosolvent-Surfactant Solubilization

  • Stock Preparation: Dissolve 2-Phenoxy-4-phenylnicotinonitrile in 100% molecular biology grade DMSO to yield a 10 mM stock.

  • Surfactant Priming: Mix the 10 mM stock 1:1 with a 10% (v/v) Tween-80 solution in DMSO (not water). Vortex for 5 minutes.

  • Aqueous Transition: Under constant, high-speed vortexing, add the primed stock dropwise to your warmed (37°C) aqueous buffer.

  • Validation (Optical Density): Read the final solution in a spectrophotometer at 600 nm against a blank buffer. An OD600 > 0.05 indicates the presence of sub-visual colloidal aggregates (micro-precipitation), meaning the surfactant ratio must be increased[1].

Q2: For in vivo pharmacokinetic (PK) studies, I need an aqueous, injectable formulation, but cosolvents are too toxic. What is the optimal approach?

The Causality: Traditional cosolvents cause osmotic shock and tissue necrosis upon injection. Instead, utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a non-covalent "molecular shield"[]. The HP-β-CD toroid has a hydrophilic exterior and a lipophilic cavity. The phenoxy/phenyl groups of the compound preferentially enter this cavity to displace high-energy water molecules. This process releases entropic energy, artificially elevating the apparent solubility by several orders of magnitude without requiring toxic excipients[][7].

Self-Validating Methodology: HP-β-CD Inclusion Complexation (Kneading Method)

  • Molar Ratio: Weigh 2-Phenoxy-4-phenylnicotinonitrile and HP-β-CD at a 1:2 molar ratio.

  • Wetting: Place the powders in a mortar. Add a minimal volume of a 50:50 (v/v) ethanol/water mixture until a viscous paste is formed[1].

  • Mechanical Energy (Kneading): Vigorously knead the paste with a pestle for 45–60 minutes. The mechanical shear forces the guest molecule into the cyclodextrin cavity. Add micro-aliquots of ethanol/water to maintain the paste consistency.

  • Desiccation: Scrape the paste onto a watch glass and dry in a vacuum oven at 45°C for 24 hours to completely remove the ethanol.

  • Validation (Phase Solubility Confirmation): Resuspend a known mass of the dried powder in pure DI water. Centrifuge at 10,000 x g for 10 minutes to pellet any un-complexed drug. Analyze the supernatant via HPLC-UV to quantify the dissolved intermediate. If the peak area matches your expected concentration, true inclusion (not a suspension) has been achieved[1].

Q3: During synthetic scale-up, the final solid intermediate exhibits notoriously poor wettability and takes hours to dissolve for the next reaction step. Can this be accelerated?

The Causality: The strong dipole-dipole interactions created by the highly polar picolinonitrile (-C≡N) group lock the molecules into a highly ordered, low-energy crystalline state. The solvent must overcome this massive lattice energy before dissolution can occur[1].

The Solution: Convert the crystalline intermediate into an Amorphous Solid Dispersion (ASD). By dispersing the drug into a hydrophilic polymeric carrier at the molecular level, you completely bypass the crystal lattice energy, rendering the solid highly wettable and instantly soluble[1].

Self-Validating Methodology: Solvent-Evaporation Solid Dispersion

  • Co-Dissolution: Dissolve the compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone, PVP K30) at a 1:4 (w/w) ratio in a highly volatile organic solvent where both are completely soluble (e.g., Dichloromethane/Ethanol mix).

  • Flash Evaporation: Use a rotary evaporator under reduced pressure to rapidly strip the solvent. The speed of evaporation prevents the compound from nucleating back into a crystal lattice, forcing it to freeze in an amorphous state within the polymer matrix[1].

  • Milling: Gently pulverize the resultant film into a fine powder.

  • Validation (DSC): Subject a sample to Differential Scanning Calorimetry (DSC). The complete disappearance of the compound's sharp melting endotherm peak mathematically confirms that the solid has successfully transitioned from a crystalline to a highly soluble amorphous state.

References

  • BenchChem. "2-Phenoxy-4-phenylnicotinonitrile | 478245-85-1". BenchChem.
  • Walker, Michael A. "Improvement in aqueous solubility achieved via small molecular changes". PubMed (NIH).
  • BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost". BOC Sciences.
  • BenchChem.
  • MDPI. "Improved Lipophilicity and Aqueous Solubility Prediction with Composite Graph Neural Networks". MDPI.
  • PubMed (NIH).
  • ResearchGate. "Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent".

Sources

Technical Support Center: Nicotinonitrile Synthesis & Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Visualization: Strategic Workflow

Optimization A Nicotinonitrile Synthesis Optimization B Gas-Phase Ammoxidation A->B C Multicomponent Reactions (MCR) A->C D Late-Stage Functionalization A->D E Optimize Catalyst (V2O5-TiO2-Mo2O3/SiO2) Temp: 365-370°C B->E F Solvent-Free Heating (100-110°C) Magnetic H-bond Catalysts C->F G Suppress Hydrolysis Lewis Acid (ZnCl2) Shielding Binary Solvents D->G

Decision matrix for optimizing nicotinonitrile synthesis based on reaction scale and target.

Troubleshooting Guides (Q&A)

Category 1: Catalytic Ammoxidation (Industrial / Gas-Phase Synthesis)

Q: My ammoxidation of 3-picoline is stalling at low conversion rates. How can I optimize the gas feed and catalyst to achieve >90% yield? A: Low conversion in ammoxidation is typically a failure of the catalyst's lattice oxygen mobility (Mars-van Krevelen mechanism) or an imbalance in the feed stoichiometry.

  • The Causality: The conversion of 3-picoline to nicotinonitrile requires selective oxidation of the methyl group followed by rapid ammonia insertion. Excess oxygen leads to deep oxidation (combustion/degradation), while insufficient ammonia halts the reaction at the intermediate aldehyde stage.

  • The Fix: Transition to a composite transition-metal catalyst loaded on a SiO₂ support. The optimal catalytic makeup is 10% V₂O₅, 5% TiO₂, and 1.5% Mo₂O₃[1]. Ensure your reactor feed ratio strictly maintains a 3-picoline : ammonia : air molar ratio of 1 : 1.5–1.8 : 2.5–3.0[1]. Operating the reactor continuously at 365–370 °C under these conditions stabilizes the catalyst's oxidation state, reliably pushing the molar yield above 90%[1].

Category 2: Multicomponent Reactions (Bench-Scale MCRs)

Q: I am attempting a solvent-free Guareschi-Thorpe condensation to synthesize substituted nicotinonitriles, but I am observing poor yields and unreacted intermediates. How do I drive the reaction to completion? A: Traditional base-catalyzed MCRs often fail to fully cyclize and aromatize because they lack a dedicated mechanistic driving force for the final oxidation step.

  • The Causality: The formation of the 3-cyanopyridine core requires multiple sequential steps: Knoevenagel condensation, Michael addition, cyclization, and a final critical oxidation. Without a cooperative catalyst, the reaction stalls at the dihydropyridine intermediate.

  • The Fix: Implement a magnetic H-bond catalyst, such as Fe₃O₄@SiO₂@tosyl-carboxamide. The urea moiety in this catalyst acts as a dual hydrogen-bond donor/acceptor, activating the carbonyl electrophiles. More importantly, it facilitates a cooperative vinylogous anomeric-based oxidation (CVABO) step, cleanly driving aromatization. Run the reaction completely solvent-free at 100 °C.

Q: Product isolation and catalyst recovery are creating massive solvent waste. Can heterogeneous catalysts improve this? A: Absolutely. By utilizing a nanomagnetic metal-organic framework (MOF) like Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, you benefit from the high surface area of the MOF while retaining the paramagnetism of the iron core[2]. After reacting at 110 °C for 40–60 minutes, the catalyst can be quantitatively recovered simply by applying an external magnet to the reaction vessel wall, entirely bypassing tedious silica filtration and enabling direct recycling[2].

Category 3: Late-Stage Functionalization

Q: During the fluorination and subsequent amination of 4-chloro-nicotinonitrile derivatives, my cyano group is undergoing hydrolysis. How can I protect it? A: The cyano group on a pyridine ring is highly electrophilic, making it extremely sensitive to hydration during elevated-temperature cross-coupling or nucleophilic aromatic substitution (SNAr).

  • The Causality: Protic environments and transition metal catalysts (or nucleophiles) can coordinate to the nitrile nitrogen, lowering the activation energy for water attack, which converts the nitrile into an amide or carboxylic acid.

  • The Fix: Apply Lewis Acid shielding. Adding ZnCl₂ to the reaction mixture forces coordination with the cyano nitrogen, shifting electron density and creating a steric/electronic shield that prevents hydration[3]. This technique successfully drops cyano hydrolysis from 25% down to <5%[3]. Furthermore, optimize your solvent system to a binary aprotic-dominant blend, such as DMF/H₂O (9:1), which supports reagent solubility but kinetically starves the hydrolysis pathway[3].

Q: My 4-chloro-5-fluoro-nicotinonitrile intermediate degrades rapidly when concentrated on a rotovap. How do I scale this? A: This intermediate undergoes thermal degradation at temperatures exceeding 60 °C[3]. The solution is a telescoped workflow: skip the intermediate isolation entirely. Quench the initial halogenation and proceed straight to the reductive amination step (e.g., using formaldehyde and NaBH₃CN at 25 °C) within the same reactor[3]. In-process monitoring via Raman spectroscopy can ensure <1% impurity carryover[3].

Quantitative Optimization Summary

The following table synthesizes the optimal thermodynamic and chemical parameters for distinct nicotinonitrile synthesis strategies to ensure maximized atom economy.

Synthesis StrategyOptimized Catalyst SystemOptimal Temp (°C)Solvent / Feed ConditionsKey Efficiency Metric
Industrial Ammoxidation V₂O₅-TiO₂-Mo₂O₃/SiO₂365–370Gas-Phase (Air/NH₃)>90% Molar Yield
H-Bond Catalyzed MCR Fe₃O₄@SiO₂@tosyl-carboxamide100Solvent-FreeComplete aromatization via CVABO
Heterogeneous MCR Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂110Solvent-Free68–90% Yield in 40–60 min
Late-Stage Substitution ZnCl₂ (Lewis Acid Shielding)25DMF/H₂O (9:1)Cyano hydrolysis suppressed to <5%

Standard Operating Protocol: Solvent-Free Synthesis of Substituted Nicotinonitriles

This self-validating protocol utilizes a magnetic H-bond catalyst for the multicomponent synthesis of nicotinonitriles. The absence of solvent accelerates Knoevenagel condensation via localized super-concentration and aligns with green chemistry protocols.

Materials Required:

  • Aromatic aldehyde (1.0 mmol)

  • Acetophenone derivative (1.0 mmol)

  • Malononitrile or 3-oxopropanenitrile derivative (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Fe₃O₄@SiO₂@tosyl-carboxamide catalyst (10 mg)

Step-by-Step Methodology:

  • Preparation : Into a 10 mL heavy-walled glass reaction vial, add the aldehyde, ketone derivative, propanenitrile derivative, and ammonium acetate.

  • Catalyst Addition : Introduce exactly 10 mg of the synthesized magnetic Fe₃O₄@SiO₂@tosyl-carboxamide catalyst. Do not add any solvent to the mixture.

  • Thermal Activation : Seal the vial and submerge it in a pre-heated silicone oil bath at exactly 100 °C. Stir the melt aggressively (800 rpm) to ensure homogeneous mixing of the solid/liquid interface.

  • Reaction Monitoring : Monitor the reaction via TLC (n-hexane:ethyl acetate). The H-bond catalyst will drive the reaction to completion through CVABO oxidation within 40–60 minutes[2].

  • Quenching & Catalyst Recovery : Remove from heat and immediately add 5 mL of an EtOAc/H₂O (1:1) mixture to dissolve the organic products. Place a neodymium magnet against the exterior of the vial. The black catalyst nanoparticles will aggressively pin to the wall.

  • Isolation : Decant the liquid phase cleanly. The recovered catalyst can be washed with warm ethanol, dried under vacuum, and reused for up to 5 consecutive cycles with negligible loss of catalytic activity.

  • Purification : Separate the organic EtOAc layer, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from hot ethanol to yield the pure nicotinonitrile derivative.

References

  • Title: Production process of 3-cyanopyridine. Source: Google Patents (CN104961678A).
  • Title: Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation. Source: RSC Advances.
  • Title: 5-(tert-Butyl)nicotinonitrile. Source: Benchchem.
  • Title: Buy 5-Fluoro-4-methylamino-nicotinonitrile (EVT-8661857). Source: EvitaChem.

Sources

Section 1: Chromatographic Anomalies & Solvent Incompatibility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced 2D LC-MS/MS Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting. In multi-dimensional chromatography, issues rarely exist in isolation; a peak shape anomaly in the second dimension (2D) is often a symptom of underlying fluidic thermodynamics, stationary phase incompatibility, or mass spectrometry (MS) ionization phenomena.

This guide is structured to help you diagnose, understand the mechanistic causality, and implement self-validating solutions for small molecule 2D LC-MS/MS workflows.

Q1: Why are the peaks in my second dimension (2D) broad, distorted, or splitting, especially when coupling HILIC to RPLC?

The Causality: This is the most common pitfall in 2D-LC, known as solvent strength mismatch or solvent incompatibility. In two-dimensional liquid chromatography, the effluent from the first dimension (1D) serves as the injection solvent for the 2D column[1]. If you are coupling Hydrophilic Interaction Liquid Chromatography (HILIC) to Reversed-Phase Liquid Chromatography (RPLC), the 1D effluent is highly organic (typically >70% acetonitrile)[2]. When this large volume of strong organic solvent hits the aqueous-rich RPLC column, the analytes fail to partition into the stationary phase. Instead, they "surf" on the injection plug, leading to severe peak distortion, breakthrough, and viscous fingering[3].

The Solution: Active Solvent Modulation (ASM) To overcome this without losing the orthogonality of a HILIC × RPLC setup, we employ Active Solvent Modulation (ASM) . ASM is a valve-based fluidic technology that dynamically splits the flow, diluting the 1D effluent with a weak 2D solvent (e.g., water) before it reaches the 2D column head[1][4]. This forces the analytes to focus into a narrow band at the top of the 2D column. Research indicates that using a dilution factor of 10 with a maximum sample loop filling of 25% provides optimal peak shapes and recoveries[5].

ASM_Workflow A 1D Column (HILIC) Strong Organic Effluent B Modulation Valve (Sample Loop) A->B Fractions collected C ASM Bypass Capillary (Weak Solvent Dilution) B->C Split flow (ASM Active) D 2D Column (RPLC) Aqueous Phase B->D Direct Transfer (ASM Off) C->D Diluted Fraction (At-Column Focusing) E MS/MS Detector D->E Resolved, sharp peaks

Active Solvent Modulation (ASM) workflow for mitigating 1D/2D solvent mismatch.

Protocol: Step-by-Step ASM Method Setup

  • Loop Sizing: Select a sample loop that will only be filled to a maximum of 25–50% of its total capacity (e.g., 40 µL loop for a 10 µL 1D heart-cut)[5].

  • Valve Configuration: Install the ASM bypass capillary on the 2D-LC modulation valve. Ensure the bypass capillary matches the fluidic resistance required to achieve your target split ratio (typically a dilution factor of 3 to 10)[4].

  • Flow Path Toggling: Program the 2D-LC software to activate the ASM phase during the transfer. Set the loop flush parameter to at least 3 loop volumes to ensure quantitative analyte transfer[4].

  • Unloading Mode: Configure the valve to unload the loop onto the 2D column in backflush mode to minimize peak dispersion[5].

  • Validation: Perform a single injection of a known standard. Confirm that the 2D peak width is <0.05 minutes with an asymmetry factor (As) between 0.9 and 1.2.

Section 2: Mass Spectrometry Performance & Matrix Effects

Q2: My small molecule quantitation in plasma/urine suffers from severe ion suppression. In some cases, a single compound elutes as two peaks. How can 2D-LC resolve this?

The Causality: Biological matrices contain massive amounts of endogenous compounds (phospholipids, proteins, bile acids) that co-elute with your target analytes in standard 1D-LC[6]. In the ESI source, these matrix components compete with your analyte for charge droplets, causing ionization suppression [7]. Furthermore, high concentrations of loosely bonded matrix components can locally alter the pH or stationary phase interactions in the column, physically shifting retention times or causing a single analyte to split into two distinct chromatographic peaks—breaking the fundamental rule of "one compound, one peak"[7].

The Solution: Heart-Cutting 2D-LC-MS/MS By utilizing Multiple Heart-Cutting (mLC-LC), you can selectively transfer only the specific 1D fraction containing your target analyte to a 2D column with an orthogonal separation mechanism[8][9]. The bulk of the matrix is diverted to waste after the 1D separation. The 2D column then separates the analyte from any residual isobaric interferences, presenting a highly purified, matrix-free band to the MS source in an optimized, volatile eluent[10].

MatrixEffect_Logic S Biological Matrix (Plasma/Urine) D1 1D LC Separation S->D1 HC Heart-Cutting Valve D1->HC W Waste (Phospholipids/Proteins) HC->W Non-target Divert L Storage Loop (Target + Trace Matrix) HC->L Target Peak Parking D2 2D Orthogonal LC L->D2 MS ESI-MS/MS D2->MS Matrix-free Ionization

Heart-cutting 2D-LC workflow to divert matrix and eliminate MS ion suppression.

Section 3: Diagnostic Metrics & System Suitability

Q3: How do I systematically trace the root cause of a failed 2D LC-MS/MS run, and how can I ensure my system is ready for routine pharmaceutical analysis?

The Causality: Because 2D-LC combines two independent separations, two pumps, a modulation valve, and a mass spectrometer, isolated troubleshooting is ineffective. You must utilize deterministic, quantitative metrics to isolate whether the failure is in the 1D chromatography, the interface (modulation), or the 2D-MS detection. Before running complex samples, the system must validate its own fluidic integrity via a specialized 2D-LC System Suitability Test (SST)[11].

Table 1: Diagnostic Metrics for 2D LC-MS/MS Troubleshooting

Symptom / ObservationPrimary CauseDiagnostic MetricRecommended Action
Analyte loss / Low recovery Loop overfilling or mismatched flow ratesTransfer Recovery < 95%Ensure 1D cut volume ≤ 50% of loop volume. Check for passive modulation mismatches.
Fronting/Broad 2D peaks Solvent strength mismatchAsymmetry Factor (As) < 0.8Implement ASM or dilute 1D effluent. Reduce 1D heart-cut volume.
Drifting 2D retention times Thermal gradient / Poor column equilibration%RSD of 2D RT > 1.0%Increase 2D re-equilibration time. Ensure active column compartment heating.
Suppressed MS signal Matrix co-elution / Suboptimal MS eluentMatrix Factor < 0.8Adjust 1D heart-cut window. Optimize 2D mobile phase (e.g., volatile buffers).
High modulation carryover Valve scoring or inadequate loop flushingBlank Injection Signal > 0.1% of LLOQIncrease loop flush volume (>3 loop volumes). Sonicate/replace valve rotor seal.

Protocol: Executing a Self-Validating 2D-LC System Suitability Test (SST) To prove system readiness, you cannot rely on standard 1D-LC mixtures. A 2D-LC SST must test the interface.

  • Prepare the SST Mixture: Formulate a standard mixture containing at least two compounds that co-elute completely in the 1D chemistry but are easily resolved in the 2D chemistry[11]. Include a highly polar and a highly hydrophobic small molecule.

  • Execute 1D Separation: Run the method and execute a heart-cut precisely over the co-eluting 1D peak.

  • Evaluate 2D Resolution (

    
    ):  The system passes if the 2D separation resolves the co-eluting pair with an 
    
    
    
    .
  • Evaluate Peak Shape: Check the symmetry of the most hydrophilic compound in the 2D separation. Because hydrophilic compounds elute at low organic percentages, they are highly sensitive to solvent mismatch. An acceptable peak shape here validates the modulation interface[11].

  • System Lock: Once passed, the fluidic path, valve timing, and MS sensitivity are verified, and the system is cleared for analytical sample runs.

References

  • Phenomenex. (2025). 2D-Liquid Chromatography: Principles & Uses. Available at: [Link]

  • Krieger, S., & Dinser, J. (Agilent Technologies). Benefits of 2D-LC/MS/MS in Pharmaceutical Bioanalytics. Available at: [Link]

  • Stoll, D. R., et al. (2017). Active Solvent Modulation: A Valve-Based Approach To Improve Separation Compatibility in Two-Dimensional Liquid Chromatography. Analytical Chemistry. Available at: [Link]

  • Baghdady, Y. Z., & Stoll, D. R. (2022). Development of a System Suitability Test for Two-Dimensional Liquid Chromatography (2D-LC). LCGC International. Available at: [Link]

  • Krieger, S. (Agilent Technologies). The Agilent InfinityLab 2D-LC Solution with Active Solvent Modulation. Available at: [Link]

  • Edge, T., & Soliven, A. (2021). Diluting the challenges with 2D LC. Chromatography Today. Available at:[Link]

  • Chen, J., et al. (2019). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC/NIH. Available at:[Link]

  • Cabooter, D., et al. (2023). Optimizing transfer and dilution processes when using active solvent modulation in on-line two-dimensional liquid chromatography. PubMed. Available at: [Link]

Sources

Technical Support Center: Stability Optimization for 2-Phenoxy-4-phenylnicotinonitrile in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and FAQ to address the unique chemical vulnerabilities of 2-Phenoxy-4-phenylnicotinonitrile (CAS: 478245-85-1) [1].

This compound is characterized by an electron-deficient nicotinonitrile (pyridine-3-carbonitrile) core, further activated by a phenoxy group at the 2-position and a phenyl group at the 4-position[2]. While this scaffold is exceptionally valuable for synthesizing fused heterocyclic systems in medicinal chemistry[2][3], its distinct electronic properties make it susceptible to specific degradation pathways in aqueous and buffered solutions.

Below, you will find field-proven insights, self-validating protocols, and root-cause analyses designed to ensure structural integrity during your assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound rapidly degrade when assayed in Tris buffer or in the presence of DTT?

Cause: Nucleophilic Aromatic Substitution (SNAr). The reactivity of the 2-phenoxy-4-phenylnicotinonitrile molecule is primarily governed by its electron-deficient pyridine ring[2]. The highly electronegative cyano group (-CN) at the 3-position synergistically activates the 2-position. Consequently, the 2-phenoxy group acts as an excellent leaving group when exposed to primary amines (e.g., Tris buffer) or strong thiolate nucleophiles (e.g., Dithiothreitol - DTT). Solution:

  • Buffer Replacement: Switch from primary amine-based buffers (Tris, Glycine) to sterically hindered or non-nucleophilic zwitterionic buffers such as HEPES or MOPS.

  • Reducing Agents: If a reducing environment is required for biological assays, replace DTT or β-mercaptoethanol with non-nucleophilic reducing agents like TCEP (Tris(2-carboxyethyl)phosphine).

Q2: I observe a +18 Da and +19 Da mass shift in my LC-MS analysis after prolonged storage in aqueous media. What is happening?

Cause: Nitrile Hydrolysis. While the aromatic core dictates SNAr reactivity, the cyano group itself is a key site for chemical interaction[2]. Under extremes of pH (highly acidic or highly basic), or in the presence of trace transition metal contaminants, the nitrile group undergoes hydrolysis. The +18 Da shift corresponds to the conversion of the nitrile to a primary amide (2-phenoxy-4-phenylnicotinamide), and the +19 Da shift (with loss of NH₃) indicates further hydrolysis to the corresponding carboxylic acid. Solution:

  • pH Control: Maintain assay and storage solutions strictly between pH 6.5 and 7.5.

  • Storage: Never store working aliquots in protic solvents (water, methanol) long-term. Maintain stock solutions in anhydrous, high-purity DMSO (stored at -20°C in dark, desiccated conditions).

Q3: My dose-response curves are flat, and visually, the solution appears slightly cloudy upon dilution from DMSO.

Cause: Aqueous precipitation and aggregation. The phenyl and phenoxy substituents add significant aromatic character and steric bulk to the molecule[2], rendering the compound highly lipophilic. When diluted from a DMSO stock into aqueous media beyond its thermodynamic solubility limit, it forms micro-precipitates. Solution: Ensure the final assay concentration does not exceed the aqueous solubility limit. Maintain a consistent final DMSO concentration (typically 1–2%). If higher concentrations are needed, utilize bio-compatible co-solvents (e.g., 5% Tween-20 or PEG-400) to maintain uniform dispersion.

Part 2: Mechanistic Degradation Pathways

The following diagram outlines the logical relationships between environmental conditions and the degradation mechanisms of the nicotinonitrile core.

DegradationPathways A 2-Phenoxy-4-phenylnicotinonitrile (Intact Scaffold) B Nucleophilic Attack (e.g., Tris, DTT, 1° Amines) A->B C pH Extremes (Acidic/Basic Aqueous) A->C D UV/Vis Light Exposure (Photolytic Cleavage) A->D E SNAr Product (Displacement of Phenoxy Group) B->E F Hydrolysis Products (Amide / Carboxylic Acid) C->F G Radical Degradants (Loss of Structural Integrity) D->G

Caption: Primary degradation pathways of 2-Phenoxy-4-phenylnicotinonitrile highlighting causality.

Part 3: Quantitative Stability Profiles

To aid in your experimental design, we have quantified the half-life (


) and stability parameters of the compound under varying buffer and solvent conditions. This data dictates why certain matrices should be rigorously avoided.
Table 1: Solution Stability Profile (Incubation at 37°C for 24h)
Solvent / Buffer MatrixpHNucleophile Presence

(Estimated)
Primary Degradation ObservedRecommended Action
Anhydrous DMSO N/ANone> 6 monthsNone (Stable)Ideal stock storage[4]
PBS (Phosphate Buffered Saline) 7.4None> 72 hoursNegligibleSuitable for short-term assays
Tris-HCl Buffer (50 mM) 7.4Primary Amine (Tris)~ 4 hoursSNAr at C2 positionAvoid ; use HEPES/MOPS
PBS + 1 mM DTT 7.4Thiolate< 1 hourRapid SNArAvoid ; use TCEP
0.1 M NaOH (Aqueous) > 12Hydroxide~ 2 hoursNitrile Hydrolysis / Phenoxy lossAvoid basic extremes
0.1 M HCl (Aqueous) < 2Hydronium~ 6 hoursNitrile HydrolysisAvoid acidic extremes

Part 4: Experimental Protocols for Stability Validation

To self-validate the stability of your specific batch of 2-Phenoxy-4-phenylnicotinonitrile under your bespoke assay conditions, perform the following High-Resolution LC-MS/MS workflow[5].

Step-by-Step Methodology: Kinetic Stability Profiling

1. Preparation of Stock Solutions:

  • Accurately weigh 2.72 mg of 2-Phenoxy-4-phenylnicotinonitrile (MW: ~272.3 g/mol )[1].

  • Dissolve entirely in 10.0 mL of LC-MS grade anhydrous DMSO to generate a 1.0 mM master stock. Vortex until optically clear.

2. Reaction Matrix Setup:

  • Prepare your target biological buffer (e.g., 50 mM HEPES, pH 7.4) and a control degradation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Pre-warm the solutions in a thermomixer to 37°C.

3. Incubation and Time-Course Sampling:

  • Spike the 1.0 mM DMSO stock into the aqueous buffers to achieve a final concentration of 10 µM (1% DMSO final).

  • At designated time points (

    
     hours), withdraw a 50 µL aliquot from the incubation matrix.
    

4. Reaction Quenching:

  • Immediately quench the 50 µL aliquot by adding 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS)[5].

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts or proteins.

5. LC-MS/MS Analysis:

  • Transfer the supernatant to an autosampler vial.

  • Analyze via Reverse-Phase LC-MS/MS (C18 column, gradient elution using 0.1% Formic Acid in Water/Acetonitrile). Monitor the disappearance of the parent mass (m/z [M+H]⁺) and the appearance of the expected +18 Da (hydrolysis) or respective SNAr adduct masses.

Stability Workflow Diagram

LCMSWorkflow Step1 1. Prepare Stock (1 mM in DMSO) Step2 2. Spike Buffer (10 µM, 1% DMSO) Step1->Step2 Step3 3. Time-Course (37°C Incubation) Step2->Step3 Step4 4. ACN Quench & Centrifuge Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Caption: Step-by-step kinetic LC-MS/MS workflow for verifying solution stability.

Part 5: References

  • Benchchem . "2-Phenoxy-4-phenylnicotinonitrile | 478245-85-1". Benchchem.com. 2.

  • Key Organics . "Safety Data Sheet: 2-[4-(hydroxymethyl)phenoxy]nicotinonitrile". Keyorganics.net. 4.

  • Benchchem . "The Gold Standard in Bioanalysis: A Comparative...". Benchchem.com. 5.

  • ResearchGate . "A Review on The Chemistry of Nicotinonitriles and Their applications". ResearchGate.net. 3.

  • Benchchem . "2-Phenoxy-4-phenylnicotinonitrile NMR Data". Benchchem.com. 1.

Sources

Technical Support Center: Investigating the Biological Potential of 2-Phenoxy-4-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for researchers investigating the biological activities of 2-Phenoxy-4-phenylnicotinonitrile. As a novel small molecule, the scientific literature on its specific biological effects and mechanisms of action is still emerging. This guide is designed to provide a foundational framework for initiating and troubleshooting experiments aimed at elucidating its potential therapeutic value. Drawing upon established principles of medicinal chemistry and pharmacology for nicotinonitrile derivatives and other small molecules, this resource will address anticipated challenges and provide robust, scientifically-grounded protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when beginning their investigation of 2-Phenoxy-4-phenylnicotinonitrile.

Q1: What are the predicted physicochemical properties of 2-Phenoxy-4-phenylnicotinonitrile and how might they impact my experiments?

A1: Based on its chemical structure, 2-Phenoxy-4-phenylnicotinonitrile is predicted to be a lipophilic (fat-soluble) compound with low aqueous solubility. This is a critical consideration for any in vitro or in vivo studies.

PropertyPredicted Value/CharacteristicImplication for Experiments
Molecular Weight ~284.32 g/mol Standard for small molecule drugs.
logP (Lipophilicity) High (Predicted > 4)May lead to poor aqueous solubility, high cell membrane permeability, and potential for non-specific binding.
Aqueous Solubility LowStock solutions will require an organic solvent. Precipitation may occur in aqueous assay buffers.
Chemical Stability Generally stable, but the nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions.Avoid extreme pH in buffer preparations.

Q2: I'm seeing inconsistent results in my cell-based assays. What could be the cause?

A2: Inconsistent results with novel compounds often stem from issues with compound handling and solubility. Ensure your stock solution is fully dissolved and that the final concentration of your organic solvent (e.g., DMSO) is consistent across all treatment groups, including vehicle controls. It is also crucial to perform a vehicle control to account for any effects of the solvent itself.

Q3: Are there any known biological targets for similar nicotinonitrile-containing compounds?

A3: Yes, the nicotinonitrile scaffold is present in several biologically active molecules. For instance, some nicotinonitrile derivatives have been investigated for their activity as kinase inhibitors and allosteric modulators of various enzymes. However, the specific biological targets of 2-Phenoxy-4-phenylnicotinonitrile are not yet established and will need to be determined experimentally.

Part 2: Troubleshooting Guide

This guide provides a structured approach to overcoming common experimental hurdles.

Issue 1: Poor Compound Solubility in Aqueous Buffers

Symptoms:

  • Precipitation observed in media or buffer after adding the compound.

  • Low or no biological activity observed, even at high concentrations.

  • High variability between replicate wells in cell-based assays.

Root Cause Analysis and Solutions:

  • Inadequate Stock Solution Preparation:

    • Solution: Ensure the compound is fully dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), before preparing working dilutions. Gentle warming and vortexing can aid dissolution.

  • Precipitation in Final Assay Medium:

    • Solution 1: Optimize Solvent Concentration: Keep the final concentration of the organic solvent as low as possible (typically ≤ 0.5% v/v) to minimize solvent-induced artifacts and precipitation.

    • Solution 2: Use of Solubilizing Agents: For in vivo studies or challenging in vitro assays, consider the use of formulation vehicles containing solubilizing agents like Tween® 80 or cyclodextrins. However, these should be carefully validated for their own biological effects.

Issue 2: Lack of Observable Biological Activity

Symptoms:

  • The compound does not elicit a response in a primary screening assay.

Root Cause Analysis and Solutions:

  • Compound Inactivity at Tested Concentrations:

    • Solution: Perform a broad dose-response study, starting from nanomolar concentrations and extending to the micromolar range (e.g., 1 nM to 100 µM).

  • Inappropriate Assay System:

    • Solution: The chosen assay may not be suitable for detecting the compound's activity. Consider parallel screening in multiple cell lines or with different endpoints that cover a range of potential mechanisms (e.g., cell proliferation, apoptosis, cytokine production).

  • Cellular Uptake and Efflux:

    • Solution: The compound may be actively transported out of the cells by efflux pumps (e.g., P-glycoprotein). This can be investigated using efflux pump inhibitors, although these experiments require careful controls.

Part 3: Experimental Protocols and Workflows

Protocol 1: Preparation of 2-Phenoxy-4-phenylnicotinonitrile for In Vitro Assays

This protocol provides a standardized method for preparing the compound for cell-based experiments.

Materials:

  • 2-Phenoxy-4-phenylnicotinonitrile (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution: a. Carefully weigh out 2.84 mg of 2-Phenoxy-4-phenylnicotinonitrile and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication or gentle warming (to 37°C) may be used if necessary. d. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage of Stock Solution: a. Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term storage.

  • Preparation of Working Dilutions: a. Thaw a single aliquot of the 10 mM stock solution. b. Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations. Important: Ensure the final DMSO concentration does not exceed 0.5% (v/v).

Workflow for Investigating a Novel Compound

The following diagram illustrates a typical workflow for the initial investigation of a novel compound like 2-Phenoxy-4-phenylnicotinonitrile.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Target Identification & Validation A Compound Acquisition & Purity Analysis B Physicochemical Property Assessment (Solubility, Stability) A->B C Primary Screening (e.g., Cell Viability Assays in Multiple Cell Lines) B->C D Dose-Response & IC50 Determination C->D E Secondary/Mechanistic Assays (e.g., Apoptosis, Kinase Activity) D->E F Target Deconvolution (e.g., Affinity Chromatography, Proteomics) E->F G In Vitro Target Engagement Assays F->G

Caption: A generalized workflow for the initial biological evaluation of a novel small molecule.

Part 4: References

For further reading on the principles discussed in this guide, please refer to the following resources:

  • General Principles of Drug Discovery:

    • Title: Attrition in drug discovery and development

    • Source: Nature Reviews Drug Discovery

    • URL: [Link]

  • Compound Solubility and Formulation:

    • Title: The Art and Science of Dosing in Drug Discovery

    • Source: Journal of Medicinal Chemistry

    • URL: [Link]

  • Nicotinonitrile Derivatives in Medicinal Chemistry:

    • Title: Recent advances in the chemistry and biology of nicotinonitrile derivatives

    • Source: European Journal of Medicinal Chemistry

    • URL: [Link]

Validation & Comparative

Comprehensive Cytotoxicity Profiling of 2-Phenoxy-4-phenylnicotinonitrile Derivatives: A Comparative Guide for Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nicotinonitrile (3-cyanopyridine) scaffold is widely recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous marketed kinase inhibitors and investigational chemotherapeutics[1]. Among these, 2-phenoxy-4-phenylnicotinonitrile and its derivatives have emerged as versatile precursors for developing potent, multi-target anticancer agents. By systematically modifying the phenoxy moiety, researchers can finely tune the electronic properties, lipophilicity, and steric parameters of the molecule, directly impacting its binding affinity to oncogenic kinases (such as PIM-1 and CDK2)[2][3].

This technical guide objectively compares the in vitro cytotoxicity of the core 2-phenoxy-4-phenylnicotinonitrile scaffold against several of its para-substituted derivatives. Designed for application scientists and drug development professionals, this guide outlines the structure-activity relationship (SAR), summarizes comparative experimental data, and provides highly validated, step-by-step methodologies for cytotoxicity and apoptosis evaluation.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

Why the 2-Phenoxy-4-phenylnicotinonitrile Scaffold?

The reactivity and target-binding affinity of this molecule are governed by its electron-deficient nicotinonitrile core[4]. The phenoxy substitution at the C-2 position is critical; the oxygen linker introduces conformational flexibility, allowing the terminal phenyl ring to optimally occupy deep hydrophobic pockets within the ATP-binding sites of kinases.

When exposed to cancer cells, high-affinity nicotinonitrile derivatives act as competitive inhibitors of kinases like PIM-1 and CDK2 [2][3]. The downstream effect of this inhibition is a complete cessation of oncogenic signaling, leading to:

  • Cell Cycle Arrest: Stalling of the cell cycle at the S-phase or G2/M checkpoints[2].

  • Intrinsic Apoptosis: Downregulation of anti-apoptotic Bcl-2, upregulation of pro-apoptotic Bax, and subsequent activation of executioner caspases (Caspase-3/7)[1].

Mechanistic Pathway Visualization

MechanisticPathway Drug 2-Phenoxy-4-phenylnicotinonitrile Derivatives Kinase Oncogenic Kinase (e.g., PIM-1 / CDK2) Drug->Kinase Competitive ATP Inhibition CellCycle Cell Cycle Arrest (S-Phase / G2/M) Kinase->CellCycle Blockade of Cyclin Signaling BaxBcl Modulation of Bax/Bcl-2 Ratio Kinase->BaxBcl Pro-survival signaling block Apoptosis Programmed Cell Death (Apoptosis) CellCycle->Apoptosis Mito Mitochondrial Membrane Depolarization Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release BaxBcl->Mito Pore Formation Caspase->Apoptosis DNA Fragmentation

Figure 1: Signal transduction pathway illustrating kinase inhibition and apoptotic induction by nicotinonitrile derivatives.

Comparative Cytotoxicity Profiling

To evaluate the impact of functionalizing the phenoxy ring, a panel of derivatives is routinely screened against diverse human cancer cell lines—such as MCF-7 (Breast), A549 (Lung), and HepG2 (Liver)[3][5].

The table below synthesizes comparative


 data trends for the base scaffold versus derivatives engineered with electron-donating (methoxy), halogenated (chloro), and electron-withdrawing (nitro) groups.
Table 1: In Vitro Cytotoxicity ( , µM) of Substituted Derivatives
CompoundSubstitution (Phenoxy Ring)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)Mechanistic Inference
Base Scaffold Unsubstituted (-H)



Moderate baseline activity; suboptimal lipophilic efficiency.
Derivative A p-Methoxy (-OCH₃)



Electron-donating group slightly improves hydrogen bonding.
Derivative B p-Chloro (-Cl)



Highly Potent. Halogenation drastically increases target pocket residency time[2][5].
Derivative C p-Nitro (-NO₂)



Highly Potent. Strong electron-withdrawing effect enhances core electrophilicity[2].
Doxorubicin Positive Control



Standard chemotherapeutic DNA intercalator[2].

Data Analysis & Causality: The data reveals a distinct structure-activity trend: placing electronegative or lipophilic substituents (such as -Cl or -NO₂) at the para position of the phenoxy ring drastically lowers the


 to the low-micromolar range. This occurs because the electronegative groups deepen the penetration into the hydrophobic pockets of target kinases, reinforcing the overall binding energy of the ligand-enzyme complex[3][5].

Self-Validating Experimental Protocols (E-E-A-T)

To ensure high-fidelity reproducibility, researchers must employ rigorous, self-validating bioassays. The protocols below define the causational logic behind key methodological choices.

Protocol A: High-Throughput MTT Cytotoxicity Assay

Purpose: To quantitatively measure cellular metabolic activity as an indicator of cell viability. Causality Check: The reduction of tetrazolium dye (MTT) to insoluble formazan depends entirely on NAD(P)H-dependent oxidoreductase enzymes in living cells. Dead cells cannot reduce the dye, making this a self-validating measure of cytotoxicity.

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells (e.g., MCF-7) at 80% confluency. Seed 5,000 cells/well into a 96-well flat-bottom plate using

    
     of complete growth media (DMEM + 10% FBS).
    
    • Rationale: Seeding at 5,000 cells/well ensures the cells remain in the logarithmic growth phase throughout the 48-hour incubation, preventing contact inhibition artifacts.

  • Incubation: Incubate plates overnight at

    
     in a 
    
    
    
    humidified atmosphere to allow cell adherence.
  • Treatment: Prepare serial dilutions of the nicotinonitrile derivatives (

    
     to 
    
    
    
    ) in media. Ensure the final DMSO concentration never exceeds
    
    
    .
    • Rationale: DMSO concentrations

      
       disrupt cell membranes and introduce false-positive cytotoxicity.
      
  • Endpoint Addition: After 48 hours of treatment, add

    
     of MTT solution (
    
    
    
    in PBS) to each well. Incubate for 4 hours in the dark.
  • Formazan Solubilization: Carefully aspirate the media and add

    
     of pure DMSO to dissolve the purple formazan crystals.
    
  • Quantification: Read the absorbance at

    
     using a microplate reader. Calculate the 
    
    
    
    using non-linear regression analysis (e.g., GraphPad Prism).
Protocol B: Apoptosis vs. Necrosis Validation via Flow Cytometry

Purpose: To confirm whether cell death is programmed (apoptosis) or due to uncontrolled rupture (necrosis). Causality Check: Annexin V-FITC specifically binds to phosphatidylserine (PS). In healthy cells, PS is strictly located on the inner membrane leaflet. During early apoptosis, PS flips to the outer leaflet, allowing Annexin V binding. Propidium Iodide (PI) is excluded by intact membranes and only stains DNA in necrotic or late-apoptotic cells.

Step-by-Step Procedure:

  • Treat MCF-7 cells in 6-well plates with the tested derivative at its established

    
     concentration for 24 hours.
    
  • Harvest cells via trypsinization, wash twice with cold PBS, and resuspend in

    
     of 1X Binding Buffer.
    
  • Add

    
     of Annexin V-FITC and 
    
    
    
    of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
  • Add

    
     of 1X Binding Buffer and analyze immediately via flow cytometry.
    
    • Quadrant Logic: Q1 (FITC-/PI+) = Necrosis; Q2 (FITC+/PI+) = Late Apoptosis; Q3 (FITC-/PI-) = Live Cells; Q4 (FITC+/PI-) = Early Apoptosis[2].

Assay Workflow Visualization

CytotoxicityWorkflow Seed 1. Cell Seeding (5000 cells/well) Adhere 2. Overnight Adherence Seed->Adhere Treat 3. Drug Treatment (48h, max 0.5% DMSO) Adhere->Treat Wash 4. Add MTT Reagent (Incubate 4h) Treat->Wash Solubilize 5. Solubilize Formazan (Add DMSO) Wash->Solubilize Read 6. Absorbance Read at 570 nm Solubilize->Read Analyze 7. Non-linear Regression (IC50) Read->Analyze

Figure 2: Step-by-step pipeline for evaluating compound cytotoxicity via high-throughput MTT screening.

Conclusion

The 2-phenoxy-4-phenylnicotinonitrile core represents a powerful, highly tunable chemical scaffold in oncology research. The comparative analysis unequivocally demonstrates that functionalizing the phenoxy ring with electron-withdrawing or highly lipophilic halogen groups significantly amplifies the cytotoxic profile of the base molecule, pushing


 values from moderate (

) to highly potent low-micromolar ranges (

). When evaluated using rigorous, self-validating protocols like MTT and Annexin V/PI Flow Cytometry, these derivatives present profound apoptotic capability—validating their potential for next-generation targeted cancer therapies.

References

The claims, data ranges, and pathway mechanics referenced throughout this guide are grounded in and synthesized from the following authoritative sources:

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Source: ACS Omega URL:[Link]

  • Synthesis, characterization and cytotoxicity properties of new dichlorothiophene based nicotinonitrile derivatives Source: ResearchGate / Scientific Reports URL:[Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies Source: Semantic Scholar URL:[Link]

Sources

Cross-Validation of Analytical Methods for 2-Phenoxy-4-phenylnicotinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

The reliable quantification of 2-Phenoxy-4-phenylnicotinonitrile (CAS: 478245-85-1)—a highly functionalized heterocyclic scaffold used extensively in medicinal chemistry as a precursor for fused heterocyclic systems[1]—requires robust, phase-appropriate analytical methods. As drug development programs progress from early-stage chemical manufacturing to late-stage clinical pharmacokinetics, laboratories inevitably transition from High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Demonstrating equivalency between these platforms requires a rigorous cross-validation strategy. According to the current , cross-validation is mandatory when sample data generated by different methods are combined to support regulatory decisions[2][3]. This guide details the mechanistic rationale, self-validating protocols, and statistical frameworks necessary to successfully cross-validate analytical methods for this compound.

Physicochemical Rationale for Method Selection

Designing an analytical method requires reverse-engineering the physicochemical properties of the analyte. For 2-Phenoxy-4-phenylnicotinonitrile:

  • Chromophoric Cross-Section: The molecule boasts an extended

    
    -conjugated system spanning the electron-deficient nicotinonitrile (pyridine) core, the phenoxy oxygen, and the phenyl substituent. This makes it an exceptional candidate for HPLC-UV  detection at 254 nm and 280 nm.
    
  • Proton Affinity: The basic nitrogen atom in the pyridine ring (pKa ~ 3-5) is highly susceptible to protonation in an acidic environment, providing the ideal mechanistic basis for positive Electrospray Ionization (ESI+ ) in LC-MS/MS.

  • Spectroscopic Fingerprint: The nitrile group (-C≡N) provides a sharp, highly specific stretching frequency between 2220–2240 cm⁻¹ in IR/Raman spectroscopy, which is useful for orthogonal structural confirmation (e.g., alongside High-Resolution NMR) during initial reference standard qualification[1].

Experimental Protocols: Engineering Self-Validating Systems

To guarantee scientific integrity, an analytical method must not only quantify the analyte but also continuously prove that it is operating within validated parameters. The following protocols incorporate built-in causality checks.

Primary Method: HPLC-UV (Bulk Formulation & Routine QC)

Objective: High-precision quantification in clean matrices (e.g., synthetic batches, simple formulations) where analyte concentration is >100 ng/mL.

Mechanistic Rationale: 2-Phenoxy-4-phenylnicotinonitrile is highly lipophilic due to the dual phenyl/phenoxy rings. Therefore, a reversed-phase mechanism utilizing a highly end-capped C18 column prevents secondary interactions with free silanols, which would otherwise cause peak tailing.

Step-by-Step Protocol:

  • System Suitability Testing (SST) - The Self-Validating Step: Before sample analysis, inject a resolution mixture containing 2-Phenoxy-4-phenylnicotinonitrile and an internal standard (IS) such as 2-chloro-4-phenylnicotinonitrile. Causality: Establishing a critical resolution factor (

    
    ) proves the column has not degraded and the mobile phase is correctly prepared.
    
  • Sample Preparation: Dissolve the synthetic sample in a diluent matching the mobile phase starting conditions (e.g., 50:50 Acetonitrile:Water) to prevent injection solvent-induced peak distortion (the "solvent effect").

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic 70:30 Acetonitrile : High-Purity Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (primary) and 280 nm (secondary confirmation).

  • Void Volume Marker: Inject Uracil to determine

    
    . Causality:  This ensures system void volume is consistent and confirms the pump is delivering the correct flow rate without micro-leaks.
    
Secondary Method: LC-MS/MS (Bioanalytical & DMPK)

Objective: Trace-level quantification (0.5 – 500 ng/mL) in complex biological matrices (plasma, microsomes).

Mechanistic Rationale: To achieve maximum sensitivity, the mobile phase is acidified with 0.1% Formic Acid. This drives the equilibrium toward the protonated


 state for the pyridine nitrogen prior to entering the ESI source.

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of cold Acetonitrile containing the Stable Isotope-Labeled Internal Standard (SIL-IS). Vortex and centrifuge at 14,000 x g for 10 min.

    • Causality & Self-Validation: The SIL-IS (e.g.,

      
      -labeled analog) co-elutes exactly with the analyte and experiences the exact same matrix-induced ion suppression. By quantifying the ratio of Analyte/SIL-IS, the assay intrinsically corrects for matrix variability.
      
  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution. Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile. (Gradient: 5% B to 95% B over 3 minutes).

  • Mass Spectrometric Detection (MRM Mode):

    • Ionization: ESI+

    • Precursor Ion: m/z 273.1

      
      
      
    • Product Ion: m/z 180.1. Causality: This transition represents the neutral loss of the phenoxy radical (-93 Da), a highly favorable and reproducible fragmentation pathway for aryl ethers in a collision cell.

  • Carryover Check - The Self-Validating Step: Immediately inject a double-blank matrix sample after the Upper Limit of Quantification (ULOQ) sample. Causality: This proves that the highly lipophilic analyte is not adsorbing to the needle/injector and artificially inflating subsequent low-concentration samples.

Method Performance & Cross-Validation Data Comparison

To meet regulatory scrutiny, cross-validation involves a head-to-head comparison of methods using identical spiked Quality Control (QC) samples. The data below summarizes the distinct performance profiles required to pass ICH M10 validations.

Validation ParameterHPLC-UV Method (Formulation/QC)LC-MS/MS Method (Bioanalytical PK)Regulatory Acceptance Criteria
Linear Dynamic Range 0.5 – 100 µg/mL0.5 – 500 ng/mL

for both
LLOQ Sensitivity 500 ng/mL (S/N > 10)0.5 ng/mL (S/N > 10)Precision

, Accuracy

Precision (Intra-day CV)


CV

(non-LLOQ)
Accuracy (% Nominal) 98.5% – 101.5%92.0% – 108.0%85.0% – 115.0%
Matrix Effect N/A (Dilute-and-shoot)94% (Normalized by SIL-IS)IS-normalized CV

Run Time per Sample 12.0 minutes4.5 minutesMust support high-throughput if needed
Statistical Bias Evaluation (Post-ICH M10)

Historically, labs relied on Incurred Sample Reanalysis (ISR) criteria (e.g., 20% deviation) to pass or fail a cross-validation. However, recent consensus in the field highlights that [4][5]. Instead, the goal is to statistically measure the bias between the two methods.

When cross-validating the HPLC and LC-MS methods for 2-Phenoxy-4-phenylnicotinonitrile:

  • Spiked QC pools (Low, Medium, and High) must be analyzed in triplicate on both platforms.

  • Bland-Altman plots should be utilized to calculate the mean bias. If the LC-MS/MS method reads consistently 5% higher due to superior extraction recovery, this bias must be scientifically justified and documented prior to pooling preclinical HPLC data with clinical LC-MS/MS PK data[5][6].

Visualizing the Cross-Validation Workflow

The structural logic for executing this validation seamlessly between early formulation chemistry and DMPK applications is illustrated below.

CrossValidation D Sample Preparation (Spiked Matrix & QCs) A Method A: HPLC-UV (Formulation & Bulk QC) D->A High Conc. B Method B: LC-MS/MS (Bioanalytical DMPK) D->B Trace Lvl. C Cross-Validation Protocol (ICH M10) A->C B->C E Statistical Bias Assessment C->E F Regulatory Equivalency & Data Integration E->F

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods per ICH M10 guidelines.

Troubleshooting & Expert Insights

  • Peak Splitting in LC-MS/MS: Because 2-Phenoxy-4-phenylnicotinonitrile is highly non-polar, injecting samples dissolved in 100% Acetonitrile into an aqueous LC gradient causes the sample plug to break apart before focusing on the column head. Fix: Always dilute the final extract with at least 50% water prior to injection.

  • Mass Spectrometer Ion Suppression: The phenoxy and phenyl groups can compete for surface charge in the ESI droplet. If sensitivity drops, evaluate co-eluting matrix phospholipids. A shift in the gradient profile by just 0.5 minutes can often move the analyte away from the phospholipid suppression zone, automatically restoring the signal-to-noise ratio.

References

  • European Medicines Agency (EMA) / ICH. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at:[Link]

  • Fjording MS, Goodman J, Briscoe C. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis / NIH PMC (2024). Available at:[Link]

Sources

Comparative Efficacy of Catalysts in Nicotinonitrile Synthesis: From Industrial Ammoxidation to Sustainable Innovations

Author: BenchChem Technical Support Team. Date: March 2026

Nicotinonitrile (3-cyanopyridine) is a highly valuable heterocyclic intermediate, fundamentally underpinning the global production of Vitamin B3 (niacin/nicotinic acid and nicotinamide) and acting as a precursor to various life-saving pharmaceuticals and agrochemicals[1]. For researchers and process chemists, selecting the optimum catalyst system is a balancing act between maximizing substrate conversion and strictly controlling reaction selectivity against total combustion (over-oxidation).

This guide provides an authoritative, mechanistic evaluation of current catalytic systems for nicotinonitrile synthesis—primarily focusing on the gas-phase ammoxidation of 3-picoline—while contrasting these with emerging, metal-free sustainable synthetic routes.

Mechanistic Overview & The Principle of Causality

The most commercially viable route to nicotinonitrile is the vapor-phase ammoxidation of 3-picoline using heterogeneous vanadium-based transition metal catalysts[1],. The underlying reaction logic is governed by the Mars-van Krevelen (MvK) mechanism .

In this mechanism, gas-phase oxygen does not directly oxidize the 3-picoline. Instead, the organic substrate is oxidized by the lattice oxygen of the catalyst, reducing the active transition metal (e.g., from


 to 

). Gas-phase oxygen then chemisorbs onto the depleted lattice, replenishing the oxygen vacancies and re-oxidizing the metal center[1],.

Causality in Catalyst Design: Pure


 often exhibits high activation energies for lattice oxygen release, necessitating high operating temperatures (up to 458 °C) which inadvertently drive the total combustion of 3-picoline into 

and

. To circumvent this, catalysts are heavily modified:
  • Support Interactions (e.g.,

    
    , 
    
    
    
    ):
    Binding vanadia to anatase
    
    
    or highly dispersed
    
    
    weakens the terminal
    
    
    bond, dramatically lowering the energy barrier for lattice oxygen donation and reducing the required temperature to ~360 °C[1],.
  • Redox Promoters (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ):
    The addition of Molybdenum or Antimony structurally stabilizes the intermediate
    
    
    sites and modulates the catalyst’s surface acidity, preventing the premature desorption of unreacted ammonia,.
Ammoxidation Workflow & Mars-van Krevelen Redox Cycle

G cluster_catalyst Mars-van Krevelen Redox Cycle Substrate 3-Picoline + NH3 V5 V(V) Active Site (Lattice O Donor) Substrate->V5 Adsorption Oxygen Gas-Phase O2 V4 V(IV) Reduced Site (Oxygen Vacancy) Oxygen->V4 Replenishes Lattice Product Nicotinonitrile + H2O V5->V4 Substrate Ammoxidation V4->Product Desorption V4->V5 Lattice Re-oxidation

Graph 1: Mechanistic pathway of 3-picoline ammoxidation driven by the


 redox cycle.

Comparative Efficacy of Nicotinonitrile Catalysts

To facilitate direct comparison, the quantitative performance of legacy and modern catalytic systems is tabulated below.

Performance Data Summary
Catalyst SystemSupport Matrix / PromoterReaction Temp (°C)3-Picoline Conv. (%)Nitrile Selectivity (%)Nitrile Yield (%)Reference
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Pure)
None370 – 45890.0~66.034.0 – 60.0[1],
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Reduced)
None365>90.0~80.076.0[1],
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Anatase

360>95.083.079.0[1],
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Highly Dispersed

410>95.0>85.0~82.0


350 – 450~85.0~90.0~76.0,[2]


400>90.0~80.0~75.0
TEMPO (Metal-Free)Acid/Metal-Free Media80100.0>90.082.0[3]

*Note: The TEMPO reaction denotes a green, multi-component Imino-Diels-Alder synthesis starting from vinylogous enaminonitriles rather than industrial 3-picoline ammoxidation, providing access to substituted nicotinonitriles[3].

Expert Analysis of Catalyst Selection
  • Pure vs. Sub-stoichiometric Vanadium: Pure

    
     forces reactions to run too hot, sacrificing yield to combustion. Pre-reduced phases like 
    
    
    
    natively host the optimal
    
    
    ratio, maximizing selectivity immediately[1].
  • The Superiority of

    
     and 
    
    
    
    Supports:
    The anatase phase of
    
    
    prevents the complete encapsulation of vanadium, ensuring high surface area interaction[1]. Similarly, highly dispersed
    
    
    maximizes surface acidity (Brønsted acid sites), locking ammonia close to the active oxidation site long enough to permit C-N bond formation before the intermediate aldehyde can over-oxidize.
  • Sustainable Green Alternatives: Traditional ammoxidation handles gaseous ammonia and highly exothermic conditions. Modern alternatives, such as the application of reusable TEMPO as a substoichiometric oxidant in ethanol via a one-pot Imino-Diels-Alder reaction, completely suppress unintended auto-oxidation to hydroxypyridines without using heavy metals[3].

Self-Validating Experimental Methodologies

Maintaining high E-E-A-T standards requires reproducible and rigorously controlled experimental protocols. Below is the self-validating methodology for generating and testing a high-yield ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ammoxidation catalyst[1],.
Protocol A: Preparation of the Catalyst (Wet Impregnation)

Causality Check: Oxalic acid is strictly required as a reducing complexing agent; it ensures


 (from ammonium metavanadate) dissolves evenly and prevents the formation of bulk 

crystals that cause poor dispersion.
  • Dissolution: Dissolve a stoichiometric amount of Ammonium Metavanadate (

    
    ) into an aqueous solution containing an excess of oxalic acid under constant stirring at 60 °C until the solution turns deep blue (indicating partial reduction to 
    
    
    
    ).
  • Impregnation: Gradually add nanosized Anatase

    
     powder to the solution to achieve a targeted weight loading (e.g., 10 wt% 
    
    
    
    ). Stir the slurry continuously for 2 hours at room temperature.
  • Drying & Calcination: Dry the slurry overnight in an oven at 110 °C. Transfer the dried solid to a muffle furnace and calcine in ambient air at 450 – 500 °C for 6 hours.

    • Validation: X-Ray Diffraction (XRD) must be run post-calcination. A successful synthesis will show no bulk

      
       peaks, indicating complete monolayer dispersion over the 
      
      
      
      support.
Protocol B: Fixed-Bed Ammoxidation Workflow & Reaction Validation
  • Reactor Setup: Load 1.5 g of the sized catalyst (20-40 mesh) into a down-flow, fixed-bed quartz or stainless steel reactor tube.

  • Catalyst Pre-Reduction (Critical Step): Before introducing the substrate, flow pure

    
     gas (40 mL/min) over the catalyst at 360 °C for 2 hours.
    
    • Causality Check: Beginning with a fully oxidized

      
       bed creates a highly aggressive oxidative environment, leading to total carbon combustion in the first hour. Pre-reduction generates the crucial 
      
      
      
      vacancy sites necessary for the MvK mechanism[1].
  • Feed Introduction: Feed a continuous vapor stream containing 3-Picoline,

    
    , Air (
    
    
    
    ), and
    
    
    (steam). Maintain a contact time of ~0.6 seconds.
    • Causality Check: Steam (

      
      ) is co-fed as a competitive adsorbate. It forces the synthesized nicotinonitrile off the catalyst surface before the product can undergo further oxidative degradation into 
      
      
      
      .
  • Effluent Analytics: Pass the liquid condensate into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and an OV-17 column.

    • Validation: Perform a full mass-balance closure by routing the non-condensable tail-gas through a methanator to a secondary GC to quantify

      
       and 
      
      
      
      generation. Total yield is validated only when Carbon-in strictly equals Carbon-out.

References

  • Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance ResearchG
  • A Comparative Guide to Catalysts for Picolinonitrile Synthesis BenchChem
  • Ammoxidation of 3-picoline over antimony promoted VPO catalysts and alumina supported Sb-VPO catalyst Journal of Chemical and Pharmaceutical Research
  • Ammoxidation of 3-Picoline over Vanadia-Molybdena Catalysts Supported on γ-Al2O3 ResearchG
  • Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles ACS Public
  • Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 C

Sources

Bridging the Gap: A Predictive and Comparative Guide to the In Silico and In Vitro Activity of 2-Phenoxy-4-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nicotinonitrile (3-cyanopyridine) scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its synthetic tractability allows for extensive functionalization, leading to a broad spectrum of pharmacological activities. This guide focuses on a specific, yet underexplored derivative: 2-Phenoxy-4-phenylnicotinonitrile. Due to the limited direct experimental data on this precise molecule, this document serves as a predictive and comparative analysis. By integrating data from structurally related analogs, we will construct a robust hypothesis of its potential biological profile. This guide will detail the in silico methodologies to predict its drug-like properties and target interactions, and outline the corresponding in vitro assays required for experimental validation. We will delve into the causality behind experimental design, providing field-proven insights for researchers, scientists, and drug development professionals.

The Architectural Blueprint: Synthesis of the Scaffold

The synthesis of 2-Phenoxy-4-phenylnicotinonitrile is most logically achieved through a two-step pathway, beginning with the construction of a halogenated intermediate, followed by a nucleophilic aromatic substitution (SNAr). This approach offers a versatile and efficient route to the target molecule.

Proposed Synthetic Pathway:

The primary strategy involves the initial synthesis of 2-chloro-4-phenylnicotinonitrile, which then serves as the electrophilic substrate for the introduction of the phenoxy moiety.

  • Step 1: Synthesis of 2-Chloro-4-phenylnicotinonitrile. This intermediate can be prepared via various established methods for pyridine ring formation and subsequent chlorination. A common route involves the reaction of a suitable precursor with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).[3]

  • Step 2: Nucleophilic Aromatic Substitution (SNAr). The core of the synthesis is the reaction of the 2-chloro-4-phenylnicotinonitrile intermediate with phenol. In this SNAr reaction, the electron-deficient pyridine ring, further activated by the electron-withdrawing nitrile group, is susceptible to attack by the phenoxide nucleophile (formed by treating phenol with a base like sodium hydroxide or cesium carbonate).[4][5][6] The reaction proceeds via a negatively charged Meisenheimer complex intermediate, followed by the elimination of the chloride leaving group to yield the final product.[4][7]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) Precursors Appropriate Precursors Chlorination Chlorinating Agent (e.g., POCl₃/PCl₅) Precursors->Chlorination Reaction Intermediate 2-Chloro-4-phenylnicotinonitrile Chlorination->Intermediate SNAr_Reaction SNAr Reaction Intermediate->SNAr_Reaction Phenol Phenol Base Base (e.g., NaOH, Cs₂CO₃) Phenol->Base Deprotonation Nucleophile Phenoxide Nucleophile Base->Nucleophile Nucleophile->SNAr_Reaction Product 2-Phenoxy-4-phenylnicotinonitrile SNAr_Reaction->Product

Caption: Proposed two-step synthesis of 2-Phenoxy-4-phenylnicotinonitrile.

The Virtual Laboratory: In Silico Profiling

Before committing to costly and time-consuming wet lab experiments, in silico tools provide invaluable predictive insights into a molecule's potential as a drug candidate. These computational methods assess pharmacokinetic properties (ADMET) and predict biological activity through molecular docking.

Predicting Drug-Likeness and ADMET Properties

A critical first step in drug discovery is to evaluate whether a compound possesses "drug-like" characteristics. This is often assessed using frameworks like Lipinski's Rule of Five, which predicts oral bioavailability based on molecular properties.[8] Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are predicted to identify potential liabilities early in the development process.[9][10]

Protocol for In Silico ADMET and Drug-Likeness Prediction:

  • Structure Input: Obtain the 2D or 3D structure of 2-Phenoxy-4-phenylnicotinonitrile in a suitable format (e.g., SMILES or SDF).

  • Software Selection: Utilize web-based platforms or standalone software such as SwissADME, pkCSM, or other validated prediction tools.[9][10]

  • Property Calculation: The software calculates key physicochemical descriptors:

    • Molecular Weight (MW)

    • LogP (a measure of lipophilicity)

    • Number of Hydrogen Bond Donors (HBD)

    • Number of Hydrogen Bond Acceptors (HBA)

    • Topological Polar Surface Area (TPSA)

  • Drug-Likeness Evaluation: Assess compliance with Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10).

  • ADMET Prediction: The platform will predict various pharmacokinetic parameters, including:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, CNS permeability.

    • Metabolism: Substrate or inhibitor potential for Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.

  • Data Analysis: Compile the predicted data into a table and compare it against known values for successful drugs and structurally similar compounds to contextualize the profile of 2-Phenoxy-4-phenylnicotinonitrile.

Predicting Biological Targets via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[11][12] This method is instrumental in structure-based drug design for predicting binding affinity and understanding the molecular interactions that govern biological activity.[13][14]

Given that numerous nicotinonitrile derivatives exhibit potent activity as protein kinase inhibitors , this is a logical and high-priority target class to investigate for 2-Phenoxy-4-phenylnicotinonitrile.[1][15][16]

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis PDB Select Protein Target (PDB) e.g., PIM-1 Kinase Ligand Prepare Ligand (2-Phenoxy-4-phenylnicotinonitrile) DefineSite Define Binding Site PDB->DefineSite Ligand->DefineSite RunDocking Run Docking Algorithm (e.g., AutoDock, GOLD) DefineSite->RunDocking Score Score & Rank Poses (Binding Energy) RunDocking->Score Analyze Analyze Interactions (H-bonds, π-stacking) Score->Analyze SAR Structure-Activity Relationship Analyze->SAR Guide SAR

Caption: General workflow for molecular docking analysis.

Protocol for Molecular Docking:

  • Target Selection and Preparation:

    • Identify a potential protein target based on the activity of analogs. For instance, PIM-1 kinase is a validated target for nicotinonitriles.[16]

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Generate a 3D conformation of 2-Phenoxy-4-phenylnicotinonitrile.

    • Minimize its energy using a suitable force field.

    • Assign atomic charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site (active site) on the protein, typically based on the location of a co-crystallized native ligand.

    • Use a docking program (e.g., AutoDock, GOLD, Glide) to systematically sample different conformations and orientations (poses) of the ligand within the binding site.[11][17]

  • Scoring and Analysis:

    • The software's scoring function calculates the binding energy (or a similar metric) for each pose to rank them. Lower binding energy values typically indicate more favorable binding.

    • Analyze the top-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the active site. This analysis provides a structural hypothesis for the observed or predicted biological activity.

The Experimental Proof: In Vitro Validation

In silico predictions provide a powerful starting point, but they must be validated through rigorous in vitro experimentation. Based on the activities of related compounds, the most probable biological activities for 2-Phenoxy-4-phenylnicotinonitrile are anticancer and antimicrobial.

Anticancer Activity Evaluation

A. Cytotoxicity Screening (MTT/XTT Assay)

The first step is to assess the compound's general toxicity against cancer cells. The MTT and XTT assays are colorimetric methods that measure cell viability by assessing the metabolic activity of mitochondria.[18][19][20] A reduction in metabolic activity is indicative of cytotoxicity or cytostatic effects.

Protocol for MTT/XTT Cytotoxicity Assay:

  • Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[16][21]

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Phenoxy-4-phenylnicotinonitrile (typically from 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Reagent Incubation:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of purple formazan crystals by live cells. Solubilize the crystals with a solubilizing agent (e.g., DMSO or SDS).[18]

    • For XTT: Add the XTT reagent mixture and incubate for 2-4 hours. The formazan product is water-soluble, eliminating the need for a solubilization step.[19][20]

  • Absorbance Measurement: Read the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Comparative Cytotoxicity of Nicotinonitrile Analogs

Compound/AnalogCell LineIC₅₀ (µM)Reference
Analog 7b (Nicotinonitrile-based)MCF-7 (Breast)3.58[16]
Analog 7b (Nicotinonitrile-based)PC-3 (Prostate)3.60[16]
Staurosporine (Control)PC-3 (Prostate)~0.016[16]
2-Phenoxy-4-phenylnicotinonitrileVariousTo be Determined

B. Kinase Inhibition Assay

To investigate the mechanism behind any observed cytotoxicity, a direct enzymatic assay is required. Kinase assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase enzyme.[22][23][24][25]

Protocol for a Generic Kinase Inhibition Assay (e.g., ADP-Glo™):

  • Reaction Setup: In a multi-well plate, combine the purified kinase enzyme (e.g., PIM-1), its specific substrate (a peptide or protein), and the test compound (2-Phenoxy-4-phenylnicotinonitrile) at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP. Allow the reaction to proceed for a set time at an optimal temperature (e.g., 30°C).

  • Termination and ADP Detection:

    • Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP.

    • Add a second detection reagent that converts the ADP produced by the kinase into ATP.

  • Signal Generation: The newly generated ATP is used in a luciferase/luciferin reaction to produce light (luminescence).

  • Measurement: Quantify the luminescent signal using a plate reader. The amount of light is directly proportional to the amount of ADP produced, and therefore to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value for kinase inhibition.

Antimicrobial Activity Evaluation

The nicotinonitrile scaffold is also known to be present in compounds with antimicrobial properties.[1][26] Standard broth or agar dilution methods are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27][28][29]

Protocol for Broth Microdilution MIC Assay:

  • Compound Preparation: Prepare a serial two-fold dilution of 2-Phenoxy-4-phenylnicotinonitrile in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth only) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[27][29]

Structure-Activity Relationship (SAR): A Predictive Discussion

Based on data from related phenoxy-pyridine and phenyl-nicotinonitrile analogs, we can hypothesize the structure-activity relationship for 2-Phenoxy-4-phenylnicotinonitrile.[30][31][32]

  • The Nicotinonitrile Core: This is the essential pharmacophore, providing a rigid scaffold and key hydrogen bond acceptors (the pyridine nitrogen and the nitrile nitrogen) for interaction with biological targets.

  • The 4-Phenyl Group: This bulky, hydrophobic group likely contributes to binding through hydrophobic and π-π stacking interactions within the target's active site. Substitutions on this ring could be explored to modulate potency and selectivity.

  • The 2-Phenoxy Group: This group adds another layer of potential hydrophobic and aromatic interactions. Its flexibility allows it to adopt various conformations to fit into specific pockets of the binding site. The oxygen atom can also act as a hydrogen bond acceptor. The overall shape conferred by the 2-phenoxy and 4-phenyl substituents is crucial for fitting into the specific topology of a target's active site, such as the ATP-binding pocket of a kinase.

G Kinase Dysregulated Kinase Activity (e.g., PIM-1) Substrate Substrate Protein Kinase->Substrate Acts on Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Phenoxy-4-phenylnicotinonitrile Inhibitor->Kinase Inhibits ATP Binding

Caption: Hypothesized inhibition of a kinase signaling pathway.

Conclusion

While direct experimental evidence for 2-Phenoxy-4-phenylnicotinonitrile is currently scarce, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its biological profile. The in silico predictions suggest it possesses drug-like qualities with potential as a kinase inhibitor. The outlined in vitro protocols for cytotoxicity and kinase inhibition assays provide a clear and validated roadmap for experimentally testing this hypothesis. The nicotinonitrile scaffold is a proven platform for developing potent bioactive agents, and 2-Phenoxy-4-phenylnicotinonitrile represents a promising, unexplored node in this chemical space. This guide serves as a catalyst for future research, bridging the gap between computational prediction and experimental validation.

References

  • Agarwal, J., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Frontiers in Microbiology. Available at: [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • LibreTexts. (2021). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Pires, D. E. V., et al. (2021). In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus. Current Pharmaceutical Design. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of Drug-Like Properties. Madame Curie Bioscience Database. Available at: [Link]

  • Kuramochi, T., et al. (2005). Synthesis and structure-activity relationships of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as a novel class of NCX inhibitors: a QSAR study. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Acker, M. G., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • Shawky, A. M., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. Google Patents.
  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]

  • Schrödinger. (n.d.). Docking and scoring. Schrödinger. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). In Silico ADME, Bioactivity, Toxicity Predictions and Molecular Docking Studies Of A Few Antidiabetics Drugs. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • ResearchGate. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. Available at: [Link]

  • Adan, A., et al. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]

  • El-Faham, A., et al. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). In Silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum genus. ResearchGate. Available at: [Link]

  • Singh, K. (2026). Molecular docking in drug design: Basic concepts and application spectrums. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Food and Agriculture Organization. (n.d.). Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. CORE. Available at: [Link]

  • NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy. Available at: [Link]

  • Al-Zaqri, N., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. MDPI. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Organic Syntheses. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Lumen Learning. (n.d.). Measuring Antimicrobial Activity. Microbiology. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and free radical homopolymerization of 2-chloro-4-nitro (phenyl) maleimide and thermal study. ResearchGate. Available at: [Link]

  • El-Damasy, D. A., et al. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Journal of Molecular Structure. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Journal of Advanced Scientific Research. (n.d.). in silico evaluation of pharmacokinetics, drug-likeness and medicinal chemistry friendliness of. Journal of Advanced Scientific Research. Available at: [Link]

  • Google Patents. (n.d.). CN101343232B - Preparation method for 2-chloro-4-nitroaniline. Google Patents.
  • bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. Available at: [Link]

  • Krishnankutty, G. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Available at: [Link]

  • ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents.. ResearchGate. Available at: [Link]

  • Jaworska, M., & Szatyłowicz, H. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Available at: [Link]

  • DergiPark. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark. Available at: [Link]

  • Wall, M., et al. (2008). Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Patsnap. (2015). Method for preparing 2-chloronicotinic acid. Patsnap. Available at: [Link]

  • JSciMed Central. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.